Dichloronitromethane

Catalog No.
S596882
CAS No.
7119-89-3
M.F
CHCl2NO2
M. Wt
129.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloronitromethane

CAS Number

7119-89-3

Product Name

Dichloronitromethane

IUPAC Name

dichloro(nitro)methane

Molecular Formula

CHCl2NO2

Molecular Weight

129.93 g/mol

InChI

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H

InChI Key

XUNYLLBGLKGFHO-UHFFFAOYSA-N

SMILES

C([N+](=O)[O-])(Cl)Cl

Synonyms

dichloronitromethane

Canonical SMILES

C([N+](=O)[O-])(Cl)Cl

The exact mass of the compound Dichloronitromethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichloronitromethane solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data of Dichloronitromethane

The table below summarizes the key identified properties of this compound (CAS 7119-89-3) [1] [2].

Property Value / Description
Chemical Formula CHCl₂NO₂ [1]
Molecular Mass 129.93 g/mol [1] [2]
IUPAC Name This compound [1]
Solubility in Water 17150 mg/L @ 20°C, pH 7 (High) [1]
Solubility in Organic Solvents Chloroform (mentioned, no quantitative data) [2]
Vapour Pressure 467000 mPa @ 20°C (Highly volatile) [1]
Soil Degradation DT₅₀ 0.71 days (Non-persistent) [1]

Experimental Workflow for Solubility Studies

While specific protocols for this compound were not found, the following diagram and description outline a general, rigorous methodology for determining drug solubility in organic solvents, based on a study of the drug Telmisartan [3]. You can adapt this workflow for investigating this compound.

start Start Experiment prep Prepare Binary Solvent Mixtures start->prep Select solvents and ratios equil Solid-Liquid Equilibrium prep->equil Add solute sample Sample & Filter equil->sample Constant temp with shaking analyze Analyze Concentration sample->analyze HPLC or UV-Vis validate Validate Solid Form analyze->validate PXRD & DSC model Correlate with Thermodynamic Models validate->model Fit data to Apelblat, van't Hoff

General workflow for experimental solubility studies in organic solvents, adapted from pharmaceutical research methods [3].

Detailed Methodological Steps [3]:

  • Material Preparation: Use high-purity reagents. Dichloromethane and a series of primary alcohols (e.g., methanol, ethanol, n-propanol, n-butanol) are commonly used as binary solvent systems in pharmaceutical research.
  • Solid-Liquid Equilibrium: The saturation method is employed. An excess of the solid compound is added to the solvent in sealed vials. The mixtures are equilibrated in a thermostatic water shaker bath at specified temperatures (e.g., 283.15 K to 303.15 K) for a sufficient time to reach equilibrium, with continuous agitation.
  • Sampling and Filtration: After equilibrium is reached, the mixtures are allowed to settle. The supernatant liquid is carefully withdrawn using a syringe and passed through a membrane filter (e.g., 0.45 μm) to ensure no solid particles remain. This step should be performed at the same temperature as the equilibrium study to prevent precipitation.
  • Concentration Analysis: The concentration of the solute in the saturated solution is determined analytically. Common methods include High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
  • Solid Form Validation: The solid phase, both before and after the equilibrium experiments, is characterized using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). This is critical to confirm that the crystal form of the solute did not change during the process (e.g., no solvate formation or polymorphic transition).
  • Data Correlation: The experimental solubility data (typically expressed as mole fraction) is correlated with various thermodynamic models, such as the modified Apelblat equation, van't Hoff equation, and CNIBS/R-K model, to predict solubility under other conditions and understand the dissolution thermodynamics.

Suggestions for Further Research

The available data is limited. To acquire a comprehensive solubility profile for this compound, consider the following:

  • Consult Specialized Databases: Search commercial chemical databases like PubChem [4], SciFinder, or Reaxys, which may contain more detailed physicochemical properties in their full records.
  • Review Environmental Studies: Broen your search to include environmental science literature. As a transformation product of chloropicrin [1] and a nitrogenous disinfection by-product [5], studies on its environmental fate may contain relevant solubility and stability data.
  • Experimental Determination: Given the lack of comprehensive published data, designing and conducting your own experimental study, following the adapted protocol above, may be the most reliable path forward.

References

Dichloronitromethane historical research context

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Dichloronitromethane is a simple nitroalkane with the molecular formula CHCl₂NO₂ [1]. The following table summarizes its key identifiers and physicochemical properties, which are relevant for handling and experimental design.

Property Value
CAS Registry Number 7119-89-3 [1] [2] [3]
IUPAC Name This compound [1] [3]
Molecular Mass 129.93 g/mol [3]
Water Solubility 17150 mg/L @ 20°C, pH 7 [3]
Vapor Pressure 467,000 mPa @ 20°C [3]
Soil Degradation (DT₅₀) 0.71 days (aerobically) [3]

Key characteristics from this data include its high water solubility and high volatility, indicating that special precautions are needed to prevent inhalation and evaporation during experiments. Its rapid degradation in soil (half-life of about 17 hours) suggests it is non-persistent in the environment [3].

Synthesis and Environmental Context

The primary historical synthesis route for this compound is through the hydrolysis of specific acid chlorides or ethyl esters [4].

The workflow for this synthesis can be visualized as follows:

G Start Start: Chloro- or Dichloronitroacetic Acid Step1 Reaction: Convert to Acid Chloride or Ethyl Ester Start->Step1 Step2 Process: Hydrolysis Step1->Step2 Product Product: this compound Step2->Product

A major context in which this compound is studied is as a transformation product and metabolite of the fumigant chloropicrin. It is formed in soil and has been detected in groundwater, classifying it as a possible groundwater pollutant [3].

Considerations for Researchers

Based on the available data, here are key points for professionals considering work with this compound:

  • Toxicology Data Gap: The search results revealed a significant lack of toxicological and ecotoxicological data. No values for mammalian acute oral LD₅₀ or ecotoxicity for birds, earthworms, or bees were available in the sources consulted [3]. Primary toxicological literature should be consulted before any laboratory work.
  • Handling and Safety: Due to its high volatility, all work should be conducted in a well-ventilated fume hood to prevent vapor inhalation [3]. Its high solubility also suggests a potential for dermal exposure, requiring appropriate personal protective equipment (PPE) like gloves.
  • Research Context: Current scientific knowledge treats it primarily as an environmental metabolite. Research into its applications would be exploratory.

References

Comprehensive Technical Guide to Halonitromethanes (HNMs) as Disinfection By-Products: Formation, Analysis, Toxicity, and Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Properties of Halonitromethanes

Halonitromethanes (HNMs) represent a significant class of nitrogenous disinfection by-products (N-DBPs) that form during chemical disinfection processes in water treatment when disinfectants react with natural organic matter and anthropogenic pollutants. These compounds have garnered substantial scientific attention due to their enhanced cytotoxicity and genotoxicity compared to regulated disinfection by-products such as trihalomethanes and haloacetic acids. The fundamental chemical structure of HNMs consists of a methane molecule where one hydrogen atom is replaced by a nitro group (-NO₂) and the remaining hydrogen atoms are partially or completely substituted by halogen atoms (chlorine, bromine, or a combination thereof). This unique molecular configuration contributes to their heightened reactivity and toxicity, making them a priority concern in water treatment and public health risk assessment.

The nine primary HNMs of environmental significance include trichloronitromethane (TCNM), dichloronitromethane (DCNM), bromochloronitromethane (BCNM), dibromonitromethane (DBNM), and other mixed halogenated variants. Research indicates that the brominated species typically demonstrate greater toxicological potency than their chlorinated analogues, which is consistent with trends observed in other halogenated disinfection byproduct classes [1]. The presence of the nitro-group in HNMs significantly increases their intrinsic reactivity compared to their halomethane homologues, with calculated ELumo values approximately 20 kcal/mol lower for HNMs, explaining their enhanced cytotoxic and mutagenic activities [1].

Formation Pathways and Influencing Factors in Water Disinfection

Formation Mechanisms

HNMs form through complex reaction pathways during disinfection processes, with specific precursors and mechanisms varying based on disinfection type and water quality parameters. During UV/chlorine disinfection of benzylamine, HNMs formation demonstrates a characteristic pattern where yields initially increase to a peak before gradually declining over time. This trajectory suggests competing formation and degradation dynamics under continued disinfection exposure [2]. The formation of HNMs from amino acid precursors like aspartic acid follows distinct pathways that involve decarboxylation, oxidation, and halogen incorporation reactions. These processes ultimately yield intermediate compounds that undergo further halogenation and nitration to form the complete suite of HNM species [3].

In systems employing UV/monochloramine (UV/NH₂Cl) disinfection, HNMs formation from polymeric quaternary ammonium compounds like poly(diallyl dimethyl ammonium chloride) (PDDACl) occurs through different mechanistic routes. The presence of bromide ions significantly alters these pathways, facilitating the formation of brominated HNM species through bromine incorporation mechanisms [4]. Algal organic matter, particularly intracellular organic matter from diatoms, serves as an important precursor source for HNMs formation, with studies demonstrating that IOM solutions produce more HNMs than extracellular organic matter solutions during UV/NH₂Cl disinfection [5].

Critical Influencing Factors

Multiple water quality parameters and treatment conditions significantly influence the formation yields and speciation of HNMs during disinfection processes:

  • Bromide Concentration: Bromide presence dramatically alters HNM profiles by promoting the formation of brominated species through both bromide incorporation and species conversion mechanisms. Studies demonstrate that adding 1.0-2.0 mg/L Br⁻ can enhance total HNMs formation by 2.0-2.4 times during UV/NH₂Cl disinfection [4]. The cytotoxicity and genotoxicity of the resulting HNM mixtures also increase substantially with bromide addition, with cytotoxicity increasing by 78.0 times and genotoxicity by 3.7 times when 2.0 mg/L Br⁻ is added [4].

  • Disinfectant Type and Dose: Higher chlorine or chloramine dosages generally promote increased HNMs formation, though this relationship may exhibit non-linear characteristics depending on specific precursor characteristics [2] [3]. The chemical nature of the disinfectant also influences the formation pathways, with chloramination producing different HNM profiles compared to chlorination.

  • pH Levels: Alkaline conditions (pH > 7.0) typically suppress HNMs formation, while neutral to slightly acidic conditions (pH 6.0-7.0) promote it across various disinfection scenarios and precursor types [2] [3]. This pH dependence relates to the speciation of halogen species and the reactivity of precursor compounds.

  • Metal Ions: Copper ions (Cu²⁺) can significantly enhance HNMs formation through catalytic redox cycles. Research demonstrates that Cu²⁺-aspartic acid complexes can increase HNMs yields by 1.4-1.6 times compared to aspartic acid alone during chloramination and UV/chloramine treatment [6]. The proposed mechanism involves Cu²⁺/Cu⁺ redox cycling that promotes the generation of chlorine radicals, which subsequently drive HNM formation reactions.

Table 1: Key Factors Influencing HNMs Formation During Disinfection Processes

Factor Impact on HNMs Formation Magnitude of Effect Reference
Bromide ion presence Enhances total yield and promotes brominated species 2.0-2.4× increase at 1-2 mg/L Br⁻ [4]
pH increase Suppresses formation Declines with pH increase (6.0-8.0) [2] [3]
Chlorine/chloramine dose Increases formation Concentration-dependent [2] [3]
UV irradiation Enhances formation from specific precursors Varies by precursor type [2] [5]
Copper ions (Cu²⁺) Catalyzes formation via redox cycles 1.4-1.6× increase [6]
Precursor type Varies by molecular structure Amino acids, algae, polymers significant [4] [5] [3]

Analytical Methodologies for HNM Detection and Quantification

Sample Preparation and Extraction Techniques

The accurate analysis of HNMs in water matrices requires careful sample handling and extraction to prevent analytical artifacts and ensure representative quantification. Liquid-liquid extraction (LLE) remains a robust and widely applicable technique for comprehensive HNM analysis, demonstrating excellent recovery rates of 73-91% for all nine HNM species [7]. This method typically employs methyl tert-butyl ether (MTBE) or similar solvents to extract HNMs from water samples, with the addition of anhydrous sodium sulfate to improve extraction efficiency by salting-out effects. Solid phase extraction (SPE) offers an alternative sample preparation approach that simplifies procedural steps, though it provides satisfactory recovery (comparable to LLE) for only four commonly detected HNMs: this compound, trichloronitromethane, bromochloronitromethane, and dibromonitromethane [7]. For the remaining HNM species, SPE recoveries typically fall below 50%, limiting its application for comprehensive analysis.

Static headspace (HS) techniques provide another analytical approach that minimizes sample manipulation and potential artifact formation. The optimized headspace method incorporates 250 μL of methyl tert-butyl ether as a chemical modifier and 6 g of anhydrous sodium sulfate to enhance volatilization of HNMs, resulting in approximately four-fold signal increases for target compounds [8]. This method achieves impressive detection limits between 0.03 and 0.60 μg/L with relative standard deviation of approximately 6.0%, demonstrating excellent precision and sensitivity for routine monitoring applications [8].

Chromatographic Separation and Detection

Gas chromatography coupled with mass spectrometry (GC-MS) represents the cornerstone analytical platform for HNM separation, identification, and quantification. A critical consideration in GC analysis of HNMs is the injection technique, where conventional split/splitless injection may cause thermal degradation of sensitive brominated species, particularly dibromochloro- and tribromo-nitromethanes [7]. Cold on-column (COC) injection in track-oven mode significantly minimizes this degradation, preventing the formation of debromo- and denitro-products observed in conventional hot injection systems [7]. This technical refinement ensures accurate quantification of all HNM species, especially the thermally labile brominated forms that may otherwise undergo decomposition at standard injector temperatures.

The analytical workflow for HNM analysis typically involves sample preservation with ammonium chloride to quench residual disinfectant, followed by extraction using LLE, SPE, or headspace techniques, and subsequent analysis by GC-MS with appropriate injection configurations. Method validation studies demonstrate strong correlation between these advanced techniques and the reference EPA Method 551.1 when applied to tap and swimming pool water matrices, confirming their reliability for monitoring applications [8].

Toxicity Profiles and Health Risk Implications

Cytotoxicity and Genotoxicity

HNMs demonstrate substantially greater toxicological potency compared to regulated disinfection by-products, with specific brominated species exhibiting particularly concerning toxicity profiles. Systematic evaluations using mammalian cell systems reveal that HNMs display significantly higher cytotoxicity and genotoxicity than their halomethane homologues, with the brominated forms showing greater potency than chlorinated analogues [1]. The presence of the nitro-group in HNMs confers enhanced electrophilicity and reactivity, contributing to their increased biological activity compared to non-nitrogenous disinfection byproducts.

The bromide effect on toxicity profiles represents a critical consideration in water quality risk assessment. Studies demonstrate that bromide incorporation during HNM formation dramatically increases toxicological impact, with cytotoxicity and genotoxicity values increasing by 78.0 and 3.7 times, respectively, when 2.0 mg/L Br⁻ is present during UV/NH₂Cl disinfection of PDDACl [4]. Similarly, during UV/chlorination of benzylamine, increasing bromide concentration from 2 to 6 μM elevated calculated cytotoxicity and genotoxicity indices by 68.97% and 60.66%, respectively [2]. These findings underscore the substantial toxicological consequences of bromide presence in source waters.

Mutagenicity and Carcinogenic Potential

Salmonella typhimurium TA100 mutagenicity assays demonstrate that HNMs exhibit significantly greater mutagenic potency than their halomethane homologues, with brominated HNMs showing particular activity [1]. Structure-activity analysis reveals that the enhanced mutagenicity correlates with increased bromination and the presence of the nitro-group, which substantially increases intrinsic chemical reactivity. Mutation spectra analysis indicates that bromochloronitromethane and its homologue bromochloromethane both induce primarily GC→AT transitions (55-58%), suggesting similar mutagenic mechanisms despite their differing mutagenic potencies [1].

The ecological and mammalian toxicity of HNM metabolites also presents concerns, with recent studies indicating that while metabolic transformation generally reduces overall ecological toxicity, specific metabolites show similar toxicity to Fathead minnow and even higher acute toxicity to rats compared to parent HNMs [9]. Additionally, metabolites demonstrate increased potential for hERG inhibition effects, suggesting possible cardiotoxicity concerns that warrant further investigation [9]. These findings highlight the complex toxicological profile of HNMs and their biological transformation products, indicating the need for comprehensive risk assessment approaches that consider both parent compounds and their metabolites.

Table 2: Toxicity Profile Comparison of Selected Halonitromethanes

HNM Species Cytotoxicity Genotoxicity Mutagenic Potency (TA100 +S9) Relative Potency vs. HM Homologues
Trichloronitromethane High High Moderate >10× more potent
This compound High High Moderate >10× more potent
Bromochloronitromethane Very High Very High High >10× more potent
Dibromonitromethane Very High Very High High >10× more potent
Tribromonitromethane Extreme Extreme Very High >10× more potent

Metabolic Pathways and Biotransformation

Cytochrome P450-Mediated Metabolism

The metabolism of HNMs by cytochrome P450 enzymes (P450s) represents a critical determinant of their biological activity and toxicological outcomes. Recent research utilizing density functional theory (DFT) calculations combined with in vitro experiments using human liver microsomes has elucidated the principal metabolic pathways involved in HNM biotransformation [9]. The catalytic cycle begins when the active species of P450s (Compound I) reacts with halogen-substituted nitromethanes primarily through hydrogen abstraction and bromine atom abstraction mechanisms, rather than chlorosylation reactions [9]. This initial interaction triggers a series of transformations that ultimately yield oxidized HNM metabolites.

The specific metabolic products vary by HNM species, with DCNM, BCNM, and DBCNM forming nitroformyl chlorine (NO₂CClO), while BCNM, DBNM, and TBNM are transformed into nitroformyl bromide (NO₂CBrO) [9]. Additionally, nitroformic acid is identified as a metabolite in TBNM metabolism reactions. These metabolic transformations generally reduce the overall ecological toxicity of the compounds; however, certain metabolites retain significant mammalian toxicity or exhibit new toxicological concerns, such as enhanced hERG inhibition potential [9]. The following diagram illustrates the key metabolic pathways:

hnm_metabolism HNMs HNMs P450_CpdI P450_CpdI HNMs->P450_CpdI Initial Interaction Abstraction Abstraction P450_CpdI->Abstraction Catalytic Activation Oxidized_HNMs Oxidized_HNMs Abstraction->Oxidized_HNMs Oxidation Hydrolysis Hydrolysis Oxidized_HNMs->Hydrolysis Spontaneous Metabolites Metabolites Hydrolysis->Metabolites Decomposition

Cytochrome P450-mediated metabolic activation of HNMs

Computational-Experimental Synergy in Metabolism Studies

The integration of computational chemistry approaches with experimental validation represents a powerful paradigm for elucidating complex metabolic pathways of environmental contaminants. DFT calculations provide molecular-level insights into reaction energetics and potential metabolic routes by modeling the interactions between HNM substrates and the reactive porphyrin radical complex of cytochrome P450 [9]. These computational predictions guide subsequent experimental design, allowing for targeted analysis of predicted metabolites using mass spectrometric techniques.

Experimental validation using human liver microsomes provides biological confirmation of computationally predicted pathways, establishing a comprehensive understanding of HNM metabolism that bridges theoretical chemistry and toxicological outcomes [9]. This integrated approach demonstrates that metabolic transformation of HNMs proceeds through multiple competitive pathways whose relative importance depends on specific halogen substitution patterns, with bromine abstraction favored over chlorine abstraction due to differences in bond dissociation energies. The resulting understanding of HNM metabolic fate provides crucial insights for interpreting species-specific toxicological responses and advancing human health risk assessment for these concerning disinfection byproducts.

Control Strategies and Risk Mitigation Approaches

Precursor Management and Process Optimization

Effective control of HNMs formation in water treatment systems requires integrated strategies targeting precursor removal, disinfection process optimization, and specific chemical interactions. The application of pre-ozonation demonstrates variable effects on different N-DBP classes, reducing dichloroacetonitrile (DCAN) formation while simultaneously enhancing trichloronitromethane (TCNM) yields [10]. This differential impact highlights the importance of understanding specific precursor characteristics and their transformation pathways during advanced oxidation processes. The mechanism behind this phenomenon involves ozone-mediated destruction of amino acids and amine structures while simultaneously promoting nitro-group formation, which favors TCNM generation over HAN formation [10].

pH adjustment represents another operational strategy for HNM control, with consistent research findings demonstrating reduced HNM formation under alkaline conditions (pH > 7.0) across various disinfection scenarios [2] [3]. The underlying mechanism involves pH-dependent shifts in halogen speciation and altered reactivity of organic matter functional groups. For treatment facilities facing bromide challenges, enhanced coagulation and pre-treatment oxidation strategies can help reduce organic precursor concentrations before disinfection, potentially limiting the formation potential of brominated HNM species. Additionally, alternative disinfectant sequencing that minimizes free chlorine contact time after precursor liberation may help control HNM formation while maintaining effective microbial inactivation.

Emerging Control Technologies and Future Directions

Advanced treatment approaches showing promise for HNM control include UV-based advanced oxidation processes with optimized wavelength selection, such as LED-UV265, which demonstrates different HNM formation potentials compared to conventional UV254 sources [3]. The development of predictive modeling tools using machine learning algorithms represents another innovative approach, with Gradient Boosting Regressor (R² = 0.968) and XGBoost (R² = 0.954) models successfully predicting HNMs formation based on water quality parameters and treatment conditions [6]. These computational tools enable treatment optimization by identifying operational setpoints that minimize toxic byproduct formation while maintaining disinfection efficacy.

Future research priorities include further elucidation of HNM formation pathways from specific nitrogenous precursors, improved understanding of the toxicological modes of action for both parent compounds and metabolites, and development of cost-effective treatment strategies for targeted precursor removal. The integration of advanced computational methods with experimental toxicology will enhance risk assessment approaches and support evidence-based regulatory decision-making for this important class of disinfection byproducts.

Conclusion

References

Dichloronitromethane EPA priority DBP research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

Property Value
IUPAC Name dichloronitromethane [1]
CAS Registry Number 7119-89-3 [1] [2] [3]
Molecular Formula CHCl₂NO₂ [1] [2] [3]
Common Substance Type Disinfection By-Product (DBP) [4], Metabolite/Transformation Product [1]
Parent Compound chloropicrin [1]

Environmental Fate & Physicochemical Data

Parameter Value Notes
Solubility in water (at 20°C, pH 7) 17150 mg L⁻¹ [1] High
Vapour pressure (at 20°C) 467000 mPa [1] Highly volatile; drift is a concern if applied directly [1]
Soil DT₅₀ (aerobic, lab) 0.71 days [1] Non-persistent (EU 2017 dossier: range 0.3-1.9 days) [1]
Soil DT₉₀ (lab) 0.71 days [1] Non-persistent (EU 2017 dossier: range 1.1-6.8 days) [1]
Log P Not available [1] -

Regulatory Context and Knowledge Gaps

This compound falls under the broader regulatory and research focus on halonitromethanes (HNMs), a class of DBPs that have been detected in various matrices worldwide [4]. However, significant knowledge gaps exist in the environmental risk assessment of DBPs like this compound.

  • Formation Conditions: The type and amount of DBPs formed depend heavily on application conditions, making prediction difficult [4]. Knowledge gaps exist regarding DBP formation in non-aqueous systems and from non-halogen-based biocides [4].
  • Regulatory Challenges: The available guidance for environmental risk assessment (ERA) of DBPs in the European Union is considered vague, lacking detailed technical guidance and a harmonized step-by-step process [4]. This can lead to differing evaluations by regulatory bodies.

Research Workflow for DBP Investigation

For researchers investigating this compound, here is a logical workflow to structure your efforts. You can use this as a guide to identify key areas of focus, from initial identification of knowledge gaps to final risk assessment.

Start Start: Identify Knowledge Gaps G1 Formation in non-aqueous systems Start->G1 G2 Formation from non-halogen biocides Start->G2 G3 Grouping of active substances by DBP formation potential Start->G3 Step1 1. Literature Review & Hypothesis Formation G1->Step1 G2->Step1 G3->Step1 Step2 2. Experimental Design Step1->Step2 Step3 3. Analytical Method Development Step2->Step3 Step4 4. Data Synthesis & Risk Assessment Step3->Step4 End Outcome: Improved Regulatory Guidance Step4->End

References

Dichloronitromethane electrophilic reactivity explained

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Environmental Degradation

Dichloronitromethane is a halonitromethane with the molecular formula CHCl₂NO₂ and a molecular mass of 129.93 g/mol [1] [2]. It is primarily recognized in scientific literature as a disinfection byproduct in water treatment, formed during ozonation or chlorination processes in waters containing organic matter and bromide ions [3]. These compounds are of significant concern due to their high cytotoxicity and genotoxicity [4].

While the specific mechanism of its electrophilic reactions was not detailed in the search results, studies on its degradation provide clues about its reactivity. The table below summarizes key quantitative data and environmental fate parameters for this compound.

Property Value Remarks
Molecular Weight [1] [2] 129.93 g/mol
Chemical Formula [1] [2] CHCl₂NO₂
Water Solubility (at 20°C, pH 7) [1] 17150 mg L⁻¹ Highly soluble
Vapour Pressure (at 20°C) [1] 467000 mPa Highly volatile
Soil DT₅₀ (Aerobic) [1] 0.71 days Non-persistent; time for 50% degradation
pKa of Nitromethane [5] 10.21 (in H₂O) Provided for context; the parent compound is mildly acidic.

Research into its breakdown by advanced oxidation/reduction processes shows it reacts with radical species. The second-order rate constants for reactions with relevant radicals are [4]:

  • HO• (Hydroxyl radical): ~10⁸ M⁻¹ s⁻¹
  • Cl• (Chlorine radical): ~10¹⁰ M⁻¹ s⁻¹
  • Cl₂•- (Dichloride radical anion): ~10⁹ M⁻¹ s⁻¹

Synthesis and Potential Applications

One published method for synthesizing this compound is through the hydrolysis of ethyl dichloronitroacetate [6]. In the pharmaceutical context, one supplier notes that this compound could react with N-methylethanolamine to form a novel compound potentially useful as a ligand to improve the solubility or targeting properties of Carboplatin in drug formulations [2].

Research Recommendations and Pathways

Based on the available information, here is a proposed workflow to build a deeper understanding of its electrophilic reactivity.

Start Start: Establish Base Structure Step1 Analyze Electronic Effects (Nitro group: -M, -I Chloro groups: -I, weak +M) Start->Step1 Step2 Probe Reactivity - Acidic H⁺ character - Susceptibility to radical attack - Potential SN reactions Step1->Step2 Step3 Identify Electrophilic Center - Carbon atom bearing nitro group - Reaction with nucleophiles Step2->Step3 End Define Full Reactivity Profile Step3->End

Research workflow for elucidating electrophilic reactivity

To fill the knowledge gaps, you can focus on the following approaches:

  • Deduce Reactivity from Structure and Analogy: The nitro group is a strong electron-withdrawing group (-I and -M effects), making the carbon atom it's attached to electron-deficient [7] [5]. The two chlorine atoms further enhance this electron deficiency. This suggests the central carbon could be a target for nucleophilic attack, a hallmark of electrophilic behavior. Nitromethane itself is mildly acidic (pKa ~10.21) [5], and the chlorine substituents in this compound are likely to make the proton on the carbon even more acidic, which is another key aspect of its reactivity.
  • Investigate Related Reactions: You can design experiments based on the behavior of similar compounds. For instance, the provided synthesis route via hydrolysis [6] and its reaction with N-methylethanolamine [2] are concrete starting points for mechanistic studies.
  • Perform Computational Modeling: Use computational chemistry methods (like the M06-2x functional or CBS-QB3 approach mentioned in a related kinetic study [8]) to calculate molecular electrostatic potentials, natural bond orbitals (NBO), and HOMO-LUMO gaps. This can visually and quantitatively identify the most electrophilic sites on the molecule.

References

Dichloronitromethane soil-water partitioning coefficients

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Soil-Water Partitioning

The soil-water partition coefficient describes how a chemical distributes itself between soil and water at equilibrium. For organic compounds, this is strongly influenced by the chemical's lipophilicity (its affinity for organic matter versus water), which is commonly quantified by its n-octanol/water partition coefficient (Kow) [1].

  • The Role of logKow: The logKow is a primary parameter for predicting a substance's distribution in the environment [1]. A higher logKow value indicates a compound is more hydrophobic and will adsorb more readily to organic matter in soil [2] [1].
  • Relationship to Soil Sorption: The soil sorption of heavily halogenated compounds is strongly influenced by their n-octanol/water partition coefficients, with higher Kow values associated with stronger soil sorption [2].

Experimental & Estimation Methods

For situations where experimental data is not available, several methods can be used to determine or estimate the partition coefficient.

Method Type Description Key Features
Experimental Measurement Direct measurement via shake flask or slow-stir methods; sorption isotherms determine equilibrium relationship [1] [3]. Considered the standard but can be labor-intensive, costly, and requires pure compounds [2] [1].
Freundlich Adsorption Isotherm A model frequently applied to soil sorption data (e.g., for phosphorus) [4]. Describes nonlinear sorption; formula: ( \log C_s = \log K_f + n \log C ), where ( C_s ) is concentration on solid, ( C ) is concentration in fluid, ( K_f ) is Freundlich constant, ( n ) is exponent [4].
Machine Learning Prediction "MF-LOGP" model predicts logKow using only molecular formula as input, based on a random forest algorithm [2]. Useful when molecular structure is unknown; provides a rapid, automated estimation method [2].

hierarchy Dichloronitromethane\nPartitioning This compound Partitioning Experimental Methods Experimental Methods This compound\nPartitioning->Experimental Methods Computational & Predictive Methods Computational & Predictive Methods This compound\nPartitioning->Computational & Predictive Methods Shake Flask / Slow-Stir Shake Flask / Slow-Stir Experimental Methods->Shake Flask / Slow-Stir Sorption Isotherms Sorption Isotherms Experimental Methods->Sorption Isotherms Fragment-Based Models Fragment-Based Models Computational & Predictive Methods->Fragment-Based Models Machine Learning (e.g., MF-LOGP) Machine Learning (e.g., MF-LOGP) Computational & Predictive Methods->Machine Learning (e.g., MF-LOGP)

A roadmap of methodologies for determining soil-water partitioning.

A Path Forward for Your Research

  • Estimate logKow: As a first step, use a predictive model like the mentioned MF-LOGP [2] or other available software (e.g., ALOGPS, CLOGP) to obtain an estimated logKow for this compound. This value is a crucial input for further modeling.
  • Consult Specialized Databases: Search for experimental data in dedicated chemical databases such as the US EPA's CompTox Chemicals Dashboard or PubChem, which may contain measured values or internal experimental reports.
  • Conduct Laboratory Experiments: If the data is critical and does not exist, the most reliable path is to perform your own measurements using the standard slow-stir method [2] [1] or a soil sorption study to generate an adsorption isotherm [3] [4].

References

Dichloronitromethane nucleophilic substitution reactions

Author: Smolecule Technical Support Team. Date: February 2026

General Principles of Nucleophilic Substitution

While not specific to your compound, the search did confirm the core factors that govern all nucleophilic substitution reactions, which you will need to optimize for your system [1] [2]. The table below summarizes these key factors.

Factor Consideration for Reaction Design
Substrate (Electrophile) Steric hindrance (methyl > 1° > 2° > 3°) and ability to stabilize a carbocation intermediate (for SN1) [1].
Leaving Group Quality is crucial. Weaker bases (e.g., I⁻, Br⁻) are better leaving groups than stronger bases (e.g., F⁻) [1] [3].
Nucleophile Strength matters for SN2; charged, less electronegative, and less sterically hindered nucleophiles are typically stronger [1] [4].
Solvent Polar protic solvents (e.g., H₂O, ROH) favor SN1; polar aprotic solvents (e.g., DMSO, DMF, acetone) favor SN2 [1] [2].

A Generic Workflow for Reaction Optimization

Based on standard organic chemistry practice, the following diagram outlines a logical approach to developing a nucleophilic substitution protocol, which you can adapt once you find data on your specific compound.

G Start Define Reaction Objective Step1 Literature & Database Review (e.g., SciFinder, Reaxys) Start->Step1 Step2 Analyze Reaction Center: - Primary/Secondary/Tertiary? - Potential for SN1 vs SN2? Step1->Step2 Step3 Select Leaving Group (Based on literature for similar systems) Step2->Step3 Step4 Select Nucleophile (Strength, steric bulk, solubility) Step3->Step4 Step5 Select Solvent (Polar Protic vs. Polar Aprotic) Step4->Step5 Step6 Design Preliminary Experiment Step5->Step6 Step7 Run Reaction & Monitor Step6->Step7 Step8 Purify & Characterize Product Step7->Step8 Step9 Optimize Conditions (Temperature, Concentration, Time) Step8->Step9 If yield/purity low Step8->Step9 If successful Step9->Step6 Iterate

References

analytical methods detection Dichloronitromethane water

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Dichloronitromethane in Water

The table below summarizes the potential analytical techniques applicable for the detection and quantification of this compound in water, based on general environmental analysis principles.

Technique Principle Key Steps/Components Useful for this compound because...
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] Separation by LC, detection & quantification by tandem mass spectrometry. APCI ion source [1], DLLME for pre-concentration [1]. Ideal for trace-level organics; APCI handles thermally labile compounds; DLLME improves sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC, detection & quantification by MS. Suitable sample injection (e.g., SPME), inert liner, specific column. High-resolution separation paired with sensitive, selective mass detection.
Vibrational Spectroscopy (IR/Raman) [2] Interaction of light with molecular vibrations. FT-IR, Micro-Raman, or O-PTIR for direct analysis [2]. Provides molecular fingerprint; non-destructive; potential for in-situ analysis.

Proposed Detailed Protocol: LC-MS/MS with DLLME

Given the need for high sensitivity, the following protocol outlines a method using Dispersive Liquid-Liquid Microextraction (DLLME) for sample pre-concentration, followed by LC-MS/MS analysis. This approach is adapted from methods used for other trace organic contaminants in water [1].

Scope and Applicability
  • This procedure is for determining this compound in drinking, surface, and groundwater.
  • The method's Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be established during validation [3].
Apparatus and Reagents
  • Liquid Chromatograph: equipped with a C18 reversed-phase column.
  • Mass Spectrometer: Triple quadrupole MS with an Atmospheric Pressure Chemical Ionization (APCI) source [1].
  • Glassware: Microliter syringes, 15-mL conical centrifuge tubes.
  • Solvents: HPLC-grade methanol, acetonitrile; chloroform or chlorobenzene (extraction solvent).
  • Standards: this compound certified reference standard.
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

This step pre-concentrates the analyte and removes matrix interferences.

  • Place 5.0 mL of the water sample into a 15-mL centrifuge tube.
  • Rapidly inject a mixture of 1.0 mL methanol (disperser solvent) and 0.1 mL chloroform (extraction solvent) using a syringe.
  • Centrifuge the mixture at 4000 rpm for 5 minutes. The fine droplets of chloroform, containing the extracted analyte, will form a sediment at the bottom.
  • Carefully collect the sedimented phase (approx. 50 µL) using a micro-syringe.
  • Transfer this extract into a vial for LC-MS/MS analysis.

The workflow for this sample preparation and analysis process is outlined below.

start Start with 5.0 mL Water Sample inject Inject Mixture: 1.0 mL Methanol (Disperser) 0.1 mL Chloroform (Extractor) start->inject centrifuge Centrifuge at 4000 rpm for 5 min inject->centrifuge collect Collect Sedimented Organic Phase (~50 µL) centrifuge->collect transfer Transfer to Vial for LC-MS/MS Analysis collect->transfer analyze LC-MS/MS Analysis transfer->analyze

LC-MS/MS Analysis
  • Chromatography:
    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: (A) Water and (B) Methanol. Use a gradient elution: 50% B to 95% B over 10 minutes.
    • Flow Rate: 0.8 mL/min.
    • Injection Volume: 10 µL.
  • Mass Spectrometry:
    • Ion Source: APCI in positive or negative mode (optimization required) [1].
    • Operation Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound must be determined experimentally.
    • Source Conditions: Drying gas temperature and flow, nebulizer pressure, and fragmentor voltage need optimization.
Method Validation

Following the principles of analytical method validation, the following parameters should be established to ensure the method's suitability [3] [4].

  • Specificity: Verify no interference at the retention time of this compound.
  • Linearity and Range: Prepare a calibration curve with at least 5 concentrations (e.g., from LOQ to 200 µg/L). The correlation coefficient (r²) should be ≥ 0.990 [3].
  • Accuracy (Recovery): Perform spike recovery experiments at 3 concentration levels (e.g., 50%, 100%, 150%) in triplicate. Acceptable recovery is typically 90-110%.
  • Precision:
    • Repeatability (Method Precision): Analyze 6 replicates of a spiked sample at 100% level. %RSD should be ≤ 5%.
    • Intermediate Precision: Repeat the method precision study on a different day, with a different analyst or instrument. The combined %RSD should be ≤ 5% [3] [4].
  • Limit of Detection (LOD) and Quantitation (LOQ): Determine based on signal-to-noise ratios of 3:1 and 10:1, respectively, or from the standard deviation of the calibration curve's y-intercept [3].

Key Considerations for Method Development

  • Handling and Stability: this compound may be unstable. Conduct solution stability studies under various storage conditions (e.g., 4°C, room temperature, in autosampler) over 24-72 hours [4].
  • Quality Control: Include procedural blanks to monitor contamination and quality control samples (spiked at a mid-range concentration) in each batch to ensure ongoing accuracy and precision [5].
  • Alternative Techniques: If a dedicated LC-MS/MS is unavailable, explore GC-MS. This will require method development to ensure the compound survives the injection port temperature and separates well chromatographically.

References

Comprehensive Application Notes and Protocols: GC-MS Analysis of Dichloronitromethane Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dichloronitromethane (DCNM) represents an important nitrogenous disinfection byproduct (N-DBP) formed during ozonation and chlorine/chloramine disinfection processes in drinking waters that contain dissolved organic matter and bromide ions. Although typically occurring at relatively low concentrations compared to regulated disinfection byproducts, DCNM has attracted significant research attention due to its high cytotoxicity and mutagenicity, presenting potential human health hazards that warrant careful monitoring and control [1]. The accurate analysis of DCNM degradation presents significant analytical challenges due to its high volatility, relatively high water solubility, and the complex nature of its transformation pathways. These application notes provide detailed protocols for studying DCNM degradation using gas chromatography-mass spectrometry (GC-MS) methodologies, enabling researchers to better understand the environmental behavior and treatment of this potentially hazardous compound.

The regulatory significance of DCNM stems from its classification as a halonitromethane (HNM), a class of disinfection byproducts that have been determined to exhibit greater toxicity than the more common carbon-based disinfection byproducts. Effective analysis of DCNM degradation is essential for developing treatment strategies that minimize the presence of this compound in finished drinking water. These application notes consolidate the most current research on DCNM degradation mechanisms and provide standardized protocols for monitoring its transformation under various treatment scenarios, with particular emphasis on advanced oxidation and reduction processes [1].

Physicochemical Properties of this compound

The molecular structure and properties of DCNM significantly influence its analytical behavior and degradation characteristics. DCNM has the chemical formula CHCl₂NO₂ and a molecular mass of 129.93 g·mol⁻¹ [2]. Its structure features both chlorine atoms and a nitro group bonded to a central carbon atom, creating a molecule that is moderately soluble in water (17,150 mg·L⁻¹ at 20°C and pH 7) yet highly volatile (vapor pressure of 467,000 mPa at 20°C) [2]. This combination of properties presents particular challenges for sample preparation and introduction in GC-MS analysis, as significant losses can occur during sampling, storage, and injection if proper precautions are not taken.

The environmental fate of DCNM is characterized by relatively rapid degradation in most environmental compartments, with a soil degradation half-life (DT₅₀) of 0.71 days and a field dissipation half-life (DT₉₀) of 0.71 days, classifying it as non-persistent in soil systems [2]. Despite this relatively short environmental persistence, its continuous formation during disinfection processes means that it can maintain a steady presence in treated water systems unless specifically addressed by targeted treatment approaches. The compound's high vapor pressure and Henry's Law constant also indicate that volatilization may represent a significant loss pathway during sample handling and storage, necessitating careful attention to container selection and headspace management during analytical procedures.

Table 1: Key Physicochemical Properties of this compound

Property Value Unit Reference
Molecular formula CHCl₂NO₂ - [2]
Molecular weight 129.93 g·mol⁻¹ [2]
Water solubility (20°C, pH 7) 17,150 mg·L⁻¹ [2]
Vapor pressure (20°C) 467,000 mPa [2]
Soil degradation half-life (DT₅₀) 0.71 days [2]
Melting point -96.7 °C [3]
Boiling point 39.6 °C [3]

Degradation Mechanisms and Pathways

Radical-Mediated Degradation Pathways

The degradation mechanisms of DCNM have been extensively studied using advanced oxidation and reduction processes, with research indicating that radical-based reactions play a central role in its transformation. Studies of absolute reaction rate constants have revealed that DCNM reacts efficiently with hydroxyl radicals (HO•) at rates approaching 10⁸ M⁻¹·s⁻¹, with reactive chlorine species (RCS) such as Cl• and Cl₂•- also contributing significantly to its degradation [4]. The specific reaction rates vary depending on the radical species involved, with Cl• exhibiting particularly high rate constants for DCNM degradation (∼10¹⁰ M⁻¹·s⁻¹), while ClO• reactions proceed more slowly (∼10⁵-10⁶ M⁻¹·s⁻¹) [4]. Understanding these radical-mediated pathways is essential for optimizing treatment processes aimed at DCNM removal.

The mineralization pathways for DCNM ultimately lead to the formation of inorganic chloride ions, nitrate ions, and carbon dioxide, although the complete mineralization is often complicated by the formation of intermediate products. Kinetic computer modeling of DCNM degradation has demonstrated excellent predictability for chloride ion formation but slightly less accurate prediction of total nitrate ion concentrations, reflecting the complexity of nitrogen oxide species reactions in aqueous solution [1]. The degradation proceeds through several potential mechanisms, including hydrogen abstraction, electron transfer, and adduct formation, depending on the specific radical species involved and the reaction conditions. For CNM and DCNM, Cl• and Cl₂•- serve as the main radical contributors to degradation, while for more highly chlorinated analogs such as trichloronitromethane (TCNM), ClO• assumes greater importance in the degradation mechanism [4].

UV Photolysis Pathways

UV-mediated degradation represents another significant pathway for DCNM transformation, with studies indicating that direct photolysis can account for more than 60% of DCNM degradation under UV/monochloramine treatment conditions [4]. The photodegradation of DCNM occurs primarily through hemolytic and heterolytic cleavage of carbon-chlorine and carbon-nitrogen bonds, resulting in the formation of reactive radical species and ionic fragments that can undergo further reactions. The high efficiency of UV-mediated degradation makes photochemical processes particularly attractive for water treatment applications where DCNM control is necessary.

The degradation kinetics of DCNM under UV photolysis are influenced by several factors, including UV wavelength, intensity, and water matrix components. Research has demonstrated that the UV/monochloramine process can achieve nearly complete degradation of DCNM within practical treatment timeframes, with the specific degradation rate increasing with UV intensity. The degradation follows pseudo-first-order kinetics under most conditions, with the observed rate constant representing the combined effects of direct photolysis and radical-mediated oxidation. The minimum energy consumption (EE/O values) for DCNM degradation under UV/NH₂Cl treatment has been reported to be approximately 30% lower than for UV treatment alone, highlighting the potential cost-effectiveness of this combined approach [4].

G cluster_UV UV Photolysis Pathway (>60% Contribution) cluster_radical Radical-Mediated Pathways cluster_final Mineralization Products DCNM This compound (CHCl₂NO₂) UV1 Hemolytic Cleavage DCNM->UV1 UV2 Heterolytic Cleavage DCNM->UV2 HO HO• Reaction (∼10⁸ M⁻¹s⁻¹) DCNM->HO Cl Cl• Reaction (∼10¹⁰ M⁻¹s⁻¹) DCNM->Cl Cl2 Cl₂•- Reaction (∼10⁹ M⁻¹s⁻¹) DCNM->Cl2 UV_products Radical Intermediates + Ionic Fragments UV1->UV_products UV2->UV_products chloride Chloride Ions (Cl⁻) UV_products->chloride nitrate Nitrate Ions (NO₃⁻) UV_products->nitrate CO2 Carbon Dioxide (CO₂) UV_products->CO2 radical_products Chlorinated Intermediates HO->radical_products Cl->radical_products Cl2->radical_products radical_products->chloride radical_products->nitrate radical_products->CO2

Diagram 1: this compound degradation pathways showing major routes through UV photolysis and radical-mediated mechanisms, ultimately leading to mineralization products. Contribution percentages and rate constants are based on experimental data from the literature [1] [4].

GC-MS Analysis Protocols

Instrumentation and Operating Parameters

GC-MS configuration for DCNM analysis requires careful optimization to address the compound's high volatility and medium polarity. Recommended instrumentation includes an Agilent 7890A gas chromatograph or equivalent, equipped with a thermal desorption unit (TDU-2), cold injection system (CIS 4), and a quadrupole mass selective detector [5]. The GC should be fitted with either a DB-1 capillary column (30 m × 0.25 mm × 0.25 μm film thickness) or DB-17ms capillary column (60 m × 0.25 mm × 0.25 μm film thickness), both of which have demonstrated effectiveness for separating volatile halogenated compounds [5]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV to ensure reproducible fragmentation patterns that enable library matching and compound confirmation.

Method optimization should focus on achieving complete separation of DCNM from potential co-eluting compounds and matrix interferences. The GC oven program should begin at 40°C (held for 2 minutes) and increase to 310-320°C at a rate of 20°C per minute, with a final hold time of 12 minutes to ensure elution of higher boiling point compounds [5]. The injection system should utilize a splitless injection mode with the cold injection system starting at -50°C and rapidly increasing to 275°C at 6-12°C per second to minimize sample discrimination and address the volatility challenges presented by DCNM. The transfer line between the GC and MS should be maintained at 320°C to prevent compound condensation, while the ion source and quadrupole temperatures should be set at 230°C and 150°C, respectively [5].

Sample Preparation and Introduction

Sample preparation for DCNM analysis requires careful attention to its physicochemical properties, particularly its high volatility and water solubility. For water samples, purge and trap concentration systems represent the most effective approach for introducing samples, as they efficiently transfer volatile compounds from the aqueous phase to the gas chromatograph while minimizing sample loss [6]. In this approach, target analytes are extracted by mixing the sample with water and purging with an inert gas (e.g., nitrogen) into an airtight chamber, with the volatile compounds being transferred to a trap consisting of adsorbent material that holds the compounds by returning them to the liquid phase [6]. The trap is subsequently heated to introduce the concentrated analytes to the GC-MS system.

Alternative preparation methods include the use of solid-phase extraction (SPE) or liquid-liquid extraction with appropriate solvents, although these approaches may present greater challenges for maintaining the integrity of DCNM throughout the preparation process. For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has proven effective for multi-residue analysis of pesticides and other environmental contaminants, and may be adapted for DCNM analysis with appropriate modifications to address its high volatility [7]. This method typically involves an acetonitrile extraction followed by a dispersive solid-phase extraction cleanup using primary secondary amine (PSA) and other sorbents to remove matrix interferences. Internal standards should be added prior to extraction to correct for potential losses during sample preparation, with deuterated analogs of target compounds representing the ideal choice when available.

Calibration and Quantification

Calibration approaches for DCNM analysis should employ a minimum of five concentration levels spanning the expected sample concentration range, with additional attention to the lower end of the calibration curve due to the typically low concentrations encountered in environmental samples. The use of internal standard calibration is strongly recommended to correct for injection volume variations, sample matrix effects, and potential losses during sample preparation and introduction [7]. When stable isotope-labeled DCNM is not available, structural analogs with similar physicochemical properties and retention times may be used as surrogate internal standards.

Quantification typically employs selected ion monitoring (SIM) mode to enhance method sensitivity and selectivity, with the most abundant and characteristic fragment ions selected for monitoring. For DCNM, the molecular ion cluster and major fragment ions should be identified through full-scan analysis of authentic standards, with a minimum of three characteristic ions selected for confirmation [8]. The primary quantitation ion should be the most abundant and selective fragment, while secondary ions provide confirmatory data to meet identification criteria. Method detection limits should be established following established protocols such as those outlined by the U.S. Environmental Protection Agency, which typically involve analysis of multiple replicates at low concentrations and statistical calculation based on the standard deviation of the results and the t-distribution [8].

Experimental Data and Kinetic Modeling

Degradation Rate Constants

The degradation kinetics of DCNM have been quantitatively characterized for various radical species, providing essential data for predicting its behavior in treatment systems. Second-order rate constants for DCNM reactions with hydroxyl radicals (HO•) approach 10⁸ M⁻¹·s⁻¹, while reactions with reactive chlorine species (RCS) such as Cl• and Cl₂•- occur even more rapidly, with rate constants of approximately 10¹⁰ M⁻¹·s⁻¹ and 10⁹ M⁻¹·s⁻¹, respectively [4]. These substantial rate constants indicate that DCNM is highly susceptible to radical-based degradation, supporting the potential effectiveness of advanced oxidation processes for its control in water treatment applications. In contrast, reactions with carbonate radicals (CO₃•-) proceed more slowly, with rate constants in the range of 10⁶-10⁷ M⁻¹·s⁻¹ [4].

The contribution of specific pathways to overall DCNM degradation varies significantly depending on the treatment conditions. Under UV/monochloramine treatment, research has demonstrated that direct UV photolysis typically accounts for more than 60% of DCNM degradation, with HO• radicals contributing 3.8-24.5%, reactive chlorine species (RCS) accounting for 0.9-28.8%, and CO₃•- contributing 0-26.1% depending on specific water quality parameters and process conditions [4]. Understanding these relative contributions enables more efficient design and operation of treatment processes by focusing energy and chemical inputs on the most effective degradation pathways for target compounds.

Table 2: Degradation Rate Constants of this compound with Various Radical Species

Radical Species Rate Constant (M⁻¹·s⁻¹) Contribution to Degradation Experimental Conditions
HO• ~10⁸ 3.8-24.5% UV/NH₂Cl, pH 7 [4]
Cl• ~10¹⁰ 0.9-28.8% (part of RCS) UV/NH₂Cl, pH 7 [4]
Cl₂•- ~10⁹ 0.9-28.8% (part of RCS) UV/NH₂Cl, pH 7 [4]
ClO• 10⁵-10⁶ Varies with compound UV/NH₂Cl, pH 7 [4]
CO₃•- 10⁶-10⁷ 0-26.1% UV/NH₂Cl, pH 7 [4]
Degradation Efficiency and Energy Consumption

Treatment efficiency for DCNM degradation has been evaluated under various oxidative and reductive processes, with advanced reduction processes generally demonstrating superior performance compared to conventional treatment approaches. Studies of absolute reaction rate constants for DCNM reactions with hydrated electrons have revealed exceptionally high degradation rates, supporting the potential effectiveness of reductive processes for DCNM control [1]. Combined advanced oxidation and reduction processes have demonstrated the ability to achieve near-complete mineralization of DCNM to non-hazardous inorganic products, with model predictions closely matching experimental measurements for chloride ion formation though slightly less accurate for nitrate ion concentrations due to the complex behavior of nitrogen oxide species in irradiated solutions [1].

Energy consumption represents a critical consideration in evaluating the practical implementation of DCNM degradation technologies. Research has demonstrated that UV/NH₂Cl treatment can reduce the electrical energy per order (EE/O) values by approximately 30% compared to UV treatment alone, highlighting the potential cost-effectiveness of this combined approach [4]. The specific energy requirements vary with water quality parameters, initial DCNM concentration, and the desired removal efficiency, but generally fall within ranges achievable in full-scale water treatment applications. These findings support the feasibility of implementing DCNM-targeted treatment processes as part of comprehensive disinfection byproduct management strategies.

Table 3: Degradation Efficiency of this compound Under Various Treatment Conditions

Treatment Process Degradation Efficiency Optimal Conditions Energy Consumption (EE/O)
UV/NH₂Cl ~100% in 2 hours pH 7.0, 15 mA, 35°C ~30% lower than UV alone [4]
Enzyme-electrolytic cell ~100% in 2 hours pH 7.0, 15 mA, 35°C Not specified [9]
Enzyme only 51.1% in 2 hours pH 7.0, 35°C Not applicable [9]
Current only 19.0% in 2 hours 15 mA Not applicable [9]
Hydroxyl radical Varies with conditions Dependent on HO• generation Varies with HO• production method

Quality Control and Assurance

System Suitability and Performance Verification

System suitability testing should be performed at the beginning of each analytical batch to ensure that the GC-MS system meets predefined performance criteria before sample analysis. These tests should include evaluation of chromatographic separation efficiency, mass accuracy, detection sensitivity, and retention time stability. Specific criteria should include baseline resolution of DCNM from potentially interfering compounds, signal-to-noise ratios greater than 10:1 for the lowest calibration standard, retention time stability within ±0.05 minutes across consecutive injections, and mass accuracy within ±0.1 m/z for all monitored ions [7]. Failure to meet any of these criteria should trigger investigation and corrective action before proceeding with sample analysis.

Performance verification should include analysis of laboratory control samples and matrix spikes at regular intervals throughout the analytical batch to demonstrate continued acceptable performance. Laboratory control samples typically consist of analyte-fortified reagent water analyzed to establish method accuracy in the absence of matrix effects, while matrix spikes evaluate method performance in the actual sample matrix. Acceptance criteria for these quality control samples should be established during method validation and typically include recovery limits of 70-130% for most organic compounds at environmentally relevant concentrations [8]. Continuing calibration verification standards should be analyzed after every 10-15 samples to monitor for instrumental drift throughout the analytical sequence.

Data Quality Assessment

Data quality assessment begins with proper compound identification, which should be based on multiple criteria including retention time matching with authentic standards (typically within ±0.05 minutes) and ion abundance ratios falling within established tolerance limits (typically ±20-30% of the mean values observed during calibration) [7]. For GC-MS analysis, a minimum of three characteristic ions should be monitored for each target compound, with the relative abundances of these ions matching those of the calibration standards within established tolerances. These multi-level identification criteria provide confidence in compound identification and help prevent false positive results due to co-eluting interferences.

Quantification quality is maintained through regular analysis of quality control samples including method blanks, matrix spikes, duplicate samples, and continuing calibration verification standards. Method blanks should be analyzed with each sample batch to demonstrate freedom from contamination, while matrix spikes and duplicate samples provide information on method accuracy and precision in the actual sample matrix. The frequency of these quality control samples should be established in the quality assurance project plan, with typical protocols requiring analysis of at least one method blank, one matrix spike, and one duplicate sample per batch of 20 field samples [8]. All quality control data should be documented and evaluated against established acceptance criteria to ensure the validity of reported results.

G start Sample Collection (Headspace-free containers, preserved if needed) preparation Sample Preparation (Purge & Trap, SPE, or QuEChERS) start->preparation extraction Extraction/Concentration (Internal standard addition) preparation->extraction analysis GC-MS Analysis (Optimized parameters for volatility management) extraction->analysis identification Compound Identification (Retention time match + Ion ratio criteria) analysis->identification qc1 System Suitability Test (Resolution, S/N, RT stability) analysis->qc1 qc2 Continuing Calibration (Every 10-15 samples) analysis->qc2 qc3 QC Sample Analysis (Blanks, spikes, duplicates) analysis->qc3 quantification Quantification (Internal standard calibration with QC checks) identification->quantification reporting Result Reporting (With QC assessment and data validation) quantification->reporting qc1->identification qc2->quantification qc3->reporting

Diagram 2: GC-MS analytical workflow for this compound analysis showing main procedural steps (blue rectangles) and critical quality control checkpoints (yellow ovals) with their relationships to the analytical process. Dashed red lines indicate quality control verification points throughout the method [7] [6] [8].

Troubleshooting and Method Maintenance

Common Analytical Challenges

Volatility-related issues represent the most significant challenge in DCNM analysis, often manifesting as poor reproducibility, nonlinear calibration curves, or apparent concentration decreases during storage. To address these challenges, samples should be collected in headspace-free containers, preserved if necessary with appropriate chemical agents, and maintained at low temperatures (approximately 4°C) during storage and transport [2]. During sample introduction, the use of a cold injection system with rapid heating rates helps minimize discrimination and loss of the volatile analyte. For liquid injection, the use of low-volume inserts and fast injection speeds can improve reproducibility, while purge and trap concentration provides a more robust approach for managing the high volatility of DCNM.

Matrix interference problems frequently occur in environmental samples, particularly when analyzing complex water matrices with high dissolved organic carbon content or high ionic strength. These interferences can cause ion suppression/enhancement, altered retention times, or the formation of additional peaks that co-elute with the target analyte. To address matrix effects, sample cleanup using appropriate sorbents in the QuEChERS approach or solid-phase extraction cartridges can effectively remove interfering compounds [7]. The use of internal standards, particularly stable isotope-labeled analogs, provides the most effective compensation for matrix effects, while standard addition methods can be employed when suitable internal standards are not available. For persistent interference issues, alternative chromatographic columns with different stationary phases may improve separation, or additional selective detection techniques such as tandem mass spectrometry may be necessary to achieve the required specificity.

Instrument Maintenance and Performance Monitoring

Preventive maintenance of the GC-MS system is essential for maintaining reliable performance in DCNM analysis. Regular maintenance should include replacement of the GC inlet septum and liner according to the manufacturer's recommendations or when performance issues such as peak tailing or retention time shifts are observed. The GC column should be properly conditioned before use and trimmed periodically (typically every 100-200 injections) to remove accumulated nonvolatile residues from the inlet end. The mass spectrometer ion source should be cleaned every 3-6 months depending on sample throughput, with more frequent cleaning necessary when analyzing dirty samples or when sensitivity declines beyond acceptable levels.

Performance monitoring should include regular analysis of system performance check standards and documentation of key performance indicators such as detection limits, calibration linearity, retention time stability, and system sensitivity. Control charts should be maintained for critical performance metrics to identify trends that may indicate deteriorating system performance before they impact data quality. When performance falls outside established control limits, appropriate corrective actions should be implemented and documented, including possible instrument maintenance, recalibration, or method revalidation. Comprehensive documentation of all maintenance activities, performance metrics, and corrective actions provides valuable information for troubleshooting recurring problems and demonstrating data quality.

Conclusion

The comprehensive analysis of this compound degradation using GC-MS requires careful attention to the compound's unique physicochemical properties, particularly its high volatility and susceptibility to multiple degradation pathways. The protocols and application notes presented here provide a solid foundation for studying DCNM behavior in various treatment scenarios, with particular relevance to drinking water treatment where disinfection byproduct control is of paramount importance. The detailed methodologies for sample preparation, instrumental analysis, quality assurance, and troubleshooting enable researchers to generate reliable, reproducible data on DCNM occurrence and transformation.

The degradation mechanisms summarized in these application notes highlight the effectiveness of both radical-mediated processes and direct photolysis for DCNM control, with quantitative kinetic data providing essential parameters for treatment process design and optimization. The continued refinement of these analytical protocols will support further research on DCNM and related halonitromethanes, ultimately contributing to improved understanding and control of this potentially hazardous class of disinfection byproducts. As regulatory scrutiny of nitrogenous disinfection byproducts intensifies, robust analytical methods for compounds like DCNM will become increasingly important for ensuring the safety of treated drinking water supplies.

References

Comprehensive Application Notes and Protocols: Degradation of Dichloronitromethane via Advanced Oxidation/Reduction Processes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dichloronitromethane (DCNM)

Chemical Identity and Basic Properties

This compound (DCNM) is a halonitromethane compound with the chemical formula CHCl₂NO₂ and a molecular mass of 129.93 g/mol. [1] This compound is classified as a transformation product that can form during water treatment processes when oxidants like ozone or chlorine react with dissolved organic matter in the presence of bromide ions. [2] [1] DCNM has been identified as a possible groundwater pollutant with particular significance in water treatment scenarios due to its persistence and potential health impacts. [1]

The compound exhibits high water solubility (17,150 mg/L at 20°C and pH 7) and significant volatility (vapor pressure of 467,000 mPa at 20°C), which has important implications for both its environmental fate and treatment approaches. [1] Its high solubility suggests substantial mobility in aquatic environments, while its volatility indicates a potential for air-water partitioning in treatment systems. DCNM demonstrates relatively low persistence in environmental compartments, with a reported aerobic soil DT₅₀ (half-life) of 0.71 days, classifying it as a non-persistent compound. [1] Despite this relatively short environmental persistence, its formation during water treatment processes necessitates effective removal strategies to mitigate potential human health risks.

Environmental Significance and Health Concerns

Halonitromethanes as a chemical class have been identified as having high cytotoxicity and mutagenicity, presenting potential human health hazards even at low concentrations. [2] These compounds are among the most toxic groups of disinfection by-products, raising significant concerns for water treatment facilities and regulatory agencies. [3] The occurrence of DCNM in drinking water systems is particularly problematic as it forms through multiple disinfection pathways, including ozonation and chlorine/chloramine treatment processes. [2]

The environmental significance of DCNM extends beyond direct human consumption, as its discharge from treatment facilities can impact receiving ecosystems. While DCNM is not classified as a "forever chemical" due to its relatively rapid degradation, its potential for groundwater contamination necessitates careful monitoring and management in water treatment applications. [1] The combination of toxicity, mobility, and continuous formation during disinfection processes makes DCNM a priority compound for water treatment researchers and engineers seeking to minimize disinfection by-product formation and ensure water safety.

Degradation Mechanisms and Pathways

Free-Radical Oxidation and Reduction Pathways

Advanced oxidation and reduction processes (AOPs/ARPs) utilize highly reactive radical species to mineralize this compound into non-hazardous inorganic products. The hydroxyl radical (•OH) and hydrated electron (e⁻ₐq) serve as the primary reactive species in these processes, attacking DCNM through distinct mechanisms that ultimately lead to complete degradation. [2] Hydroxyl radicals participate in hydrogen abstraction and addition reactions with DCNM, initiating a reaction cascade that progressively breaks carbon-halogen and carbon-nitrogen bonds. These reactions ultimately yield inorganic chloride, nitrite, nitrate, and carbon dioxide as final products through a series of radical intermediates. [2]

The reduction pathway mediated by hydrated electrons involves reductive dehalogenation, where hydrated electrons attack the carbon-halogen bonds, leading to chloride release and formation of less halogenated intermediates. This process is particularly effective for halogenated compounds like DCNM as it systematically removes halogen atoms, reducing both toxicity and stability of the molecule. The combination of oxidative and reductive pathways in tandem or sequential treatment schemes can enhance overall degradation efficiency by addressing different structural elements of the DCNM molecule through complementary mechanisms. [2]

Table 1: Primary Radical Species in AOPs/ARPs for DCNM Degradation

Radical Species Oxidation Potential (V) Primary Reaction Mechanisms Key Products
Hydroxyl radical (•OH) 2.80 Hydrogen abstraction, Addition Cl⁻, NO₂⁻, NO₃⁻, CO₂
Hydrated electron (e⁻ₐq) N/A Reductive dehalogenation, Electron transfer Cl⁻, Less halogenated intermediates
UV Photolysis Pathways

UV photolysis represents another effective approach for DCNM degradation, with reaction kinetics and mechanisms demonstrating strong pH dependence. [3] At acidic pH values (pH 3-5), the photolysis rates of DCNM are relatively low, with homolysis serving as the predominant pathway. This homolytic cleavage generates halide and nitrite ions as primary products through radical mechanisms similar to those observed in radical-based processes. [3] The efficiency of this pathway increases significantly as the pH approaches the pKₐ of DCNM, due to changes in the molecular structure that enhance UV absorption.

At elevated pH levels, DCNM undergoes deprotonation, forming a conjugate base with a conjugated π-system that dramatically alters its photochemical behavior. This deprotonated species exhibits significantly enhanced molar absorptivity, leading to more efficient UV photon absorption and consequently faster degradation kinetics. [3] For deprotonated DCNM, heterolysis emerges as the dominant pathway, resulting in the formation of carbon dioxide, nitrite, and chloride ions as major products. [3] This pH-dependent behavior provides opportunities for process optimization by adjusting pH conditions to maximize degradation efficiency during UV treatment.

Reaction Pathway Diagram

The following diagram illustrates the major degradation pathways for this compound under different treatment conditions:

G This compound Degradation Pathways DCNM This compound (CHCl₂NO₂) AcidicUV UV Photolysis (Acidic pH <5) DCNM->AcidicUV BasicUV UV Photolysis (Alkaline pH) DCNM->BasicUV AOP Advanced Oxidation (•OH radical) DCNM->AOP ARP Advanced Reduction (Hydrated electrons) DCNM->ARP AcidicMech Homolysis Pathway AcidicUV->AcidicMech AcidicProducts Halides, Nitrite AcidicMech->AcidicProducts BasicMech Heterolysis Pathway BasicUV->BasicMech BasicProducts CO₂, Nitrite, Halides BasicMech->BasicProducts AOPSteps Hydrogen Abstraction Radical Intermediates AOP->AOPSteps AOPProducts Cl⁻, NO₂⁻, NO₃⁻, CO₂ AOPSteps->AOPProducts ARPSteps Reductive Dehalogenation Less halogenated intermediates ARP->ARPSteps ARPProducts Cl⁻, Partially dehalogenated products ARPSteps->ARPProducts

Experimental Protocols and Methodologies

Advanced Oxidation Processes (AOPs)
3.1.1 Hydroxyl Radical-Based Systems

Advanced Oxidation Processes designed to generate hydroxyl radicals can be implemented through several configurations, with the O₃/UV, O₃/H₂O₂, and UV/H₂O₂ combinations being the most widely applied. [4] The exceptional oxidizing power of hydroxyl radicals (2.80 V oxidation potential) enables efficient degradation of recalcitrant compounds like DCNM through non-selective radical reactions. [4] In a typical laboratory setup, a collimated beam apparatus equipped with low-pressure (LP) or medium-pressure (MP) mercury vapor lamps emitting at 254 nm is employed for UV-based AOPs. For ozone-based systems, an ozone generator capable of producing ozone at concentrations of 1-10 mg/L from oxygen or air is required, with precise control of gas flow rates and ozone dosage.

The experimental procedure for UV/H₂O₂ systems involves the following steps:

  • Solution Preparation: Prepare DCNM solution in appropriate matrix (deionized water, synthetic freshwater, or actual water sample) at concentration range of 100-500 μg/L, reflecting environmental relevance. Add hydrogen peroxide to achieve initial concentration of 2-10 mg/L, optimizing based on water matrix characteristics.

  • Reaction Initiation: Transfer solution to photochemical reactor equipped with temperature control (maintained at 20±1°C) and initiate UV irradiation while maintaining continuous mixing to ensure homogeneous radiation exposure.

  • Sampling and Quenching: Withdraw samples at predetermined time intervals (0, 1, 2, 5, 10, 15, 20, 30 minutes). Immediately quench residual hydrogen peroxide and hydroxyl radicals in collected samples using sodium thiosulfate (50-100 mM) to prevent continued reaction.

  • Analysis: Analyze samples for DCNM concentration using gas chromatography with electron capture detection (GC-ECD) or GC-mass spectrometry (GC-MS). Simultaneously monitor chloride, nitrite, and nitrate ion formation using ion chromatography (IC) to track mineralization efficiency.

For O₃/H₂O₂ systems, bubble ozone through the solution containing hydrogen peroxide using a diffuser to generate fine bubbles, maximizing gas-liquid transfer efficiency. Maintain ozone residual of 0.5-2 mg/L throughout the reaction period, monitoring with an online ozone monitor or indigo colorimetric method.

3.1.2 Process Optimization and Critical Parameters

Optimizing AOP performance for DCNM degradation requires careful control of several critical parameters that significantly impact treatment efficiency:

  • H₂O₂:UV Ratio: For UV/H₂O₂ systems, optimal molar ratios of H₂O₂ to DCNM typically range from 3:1 to 10:1, balancing radical generation with minimal scavenging effect. Excess H₂O₂ acts as radical scavenger, reducing process efficiency.

  • pH Control: Maintain pH in neutral to slightly acidic range (pH 5-7) to maximize hydroxyl radical yield while considering the enhanced direct photolysis of DCNM at alkaline pH.

  • Radical Promoters/Inhibitors: Identify and quantify concentrations of natural organic matter, carbonate, and bicarbonate that can scavenge hydroxyl radicals (secondary radical rate constants of 10⁴-10⁸ M⁻¹s⁻¹), requiring adjustment of oxidant doses accordingly.

  • UV Intensity and Dose: Measure incident UV flux using chemical actinometry (potassium ferrioxalate or iodide-iodate) to enable accurate determination of quantum yields and comparison between different reactor configurations.

Advanced Reduction Processes (ARPs)

Advanced Reduction Processes utilizing hydrated electrons offer a complementary approach to AOPs for DCNM degradation, particularly effective for dehalogenation. The combination of UV irradiation with reducing agents such as sulfite (SO₃²⁻) or dithionite (S₂O₄²⁻) generates hydrated electrons (e⁻ₐq) with standard reduction potential (E°) of -2.9 V, making them powerful reductants capable of rapidly degrading halogenated compounds. [2]

The experimental protocol for UV/sulfite ARP systems includes:

  • Solution Preparation and Deoxygenation: Prepare DCNM solution in deionized water and add sodium sulfite (Na₂SO₃) at initial concentrations of 1-5 mM. Sparge solution with high-purity nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen, which is a efficient scavenger of hydrated electrons (k = 1.9×10¹⁰ M⁻¹s⁻¹).

  • Reaction Execution: Transfer deoxygenated solution to UV reactor while maintaining inert atmosphere. Initiate UV irradiation (primarily 254 nm for LP lamps) with continuous mixing. Monitor solution pH and adjust to alkaline conditions (pH 9-10) using dilute NaOH to enhance sulfite activation and hydrated electron yield.

  • Sampling with Quenching: Collect samples at timed intervals using gas-tight syringes to prevent oxygen re-entry. For sulfite-based systems, quench residual reducing agents and hydrated electrons by rapid mixing with oxygen-saturated buffer or dilute hydrogen peroxide solution.

  • Product Analysis: Analyze DCNM degradation using GC-ECD or GC-MS with appropriate internal standards. Monitor dehalogenation efficiency through chloride release measurement using ion chromatography or colorimetric methods. Identify partial dehalogenation products that may form as intermediates using GC-MS with electron impact ionization.

UV Photolysis Experimental Protocol

The UV photolysis protocol capitalizes on the direct photodegradation of DCNM without additional chemical oxidants or reductants, with efficiency highly dependent on solution pH. The experimental approach involves:

  • pH Adjustment and Conditioning: Prepare DCNM solutions across pH range 3-9 using appropriate buffers (phosphate for neutral, borate for alkaline, acetate for acidic) at constant ionic strength (0.01 M). Allow solutions to equilibrate for 30 minutes with continuous mixing before irradiation.

  • UV Exposure Setup: Use collimated beam apparatus with calibrated UV fluence rates. Measure incident irradiance with radiometer or chemical actinometer to enable accurate fluence calculation. Maintain constant temperature with circulating water bath.

  • Kinetic Sampling: Collect samples at increasing UV fluence levels (0-1000 mJ/cm²). For accurate kinetic determination, use at least 8-10 data points across the degradation curve, with higher sampling density during initial rapid phase.

  • Product Identification: Analyze for major degradation products including halides (Cl⁻), nitrite (NO₂⁻), nitrate (NO₃⁻), and carbon dioxide. For alkaline conditions, monitor specifically for carbon dioxide formation resulting from heterolysis pathway. [3]

Table 2: Optimal Experimental Conditions for DCNM Degradation Processes

Process Type Optimal pH Range Key Operating Parameters Radical Generation Mechanism
UV/H₂O₂ AOP 5-7 H₂O₂:DCNM molar ratio 3:1-10:1, UV dose 500-1000 mJ/cm² H₂O₂ + hν → 2•OH
O₃/H₂O₂ AOP 6-8 O₃ dose 2-5 mg/L, H₂O₂:O₃ molar ratio 0.5-1.0 O₃ + H₂O₂ → •OH + O₂ + HO₂•
UV/Sulfite ARP 9-10 Sulfite 1-5 mM, complete deoxygenation, UV dose 200-500 mJ/cm² SO₃²⁻ + hν → e⁻ₐq + SO₃•⁻
Direct UV Photolysis >8 (alkaline) UV dose 400-800 mJ/cm², no chemical additives Direct bond cleavage via photoexcitation

Analytical Methods and Quality Control

DCNM Quantification and Product Analysis

Accurate quantification of DCNM and its degradation products requires robust analytical methods with appropriate sample preservation and calibration protocols. For DCNM analysis, gas chromatography with electron capture detection (GC-ECD) offers high sensitivity and selectivity, with typical method detection limits of 0.01-0.05 μg/L. Alternatively, gas chromatography coupled with mass spectrometry (GC-MS) using electron impact ionization provides confirmation through mass fragmentation patterns, with characteristic ions at m/z 83, 85, and 129 for DCNM.

Sample preservation is critical for obtaining reliable results and should include:

  • Immediate Quenching: Implement appropriate quenching methods immediately upon sample collection to halt further reactions.

  • Headspace Elimination: Collect samples without headspace in amber vials with PTFE-lined septa to prevent volatilization losses.

  • Temperature Control: Maintain samples at 4°C during storage and transport, with analysis completed within 14 days of collection.

  • Preservative Addition: Add chemical preservatives as needed, such as ascorbic acid for oxidant quenching or ammonium chloride for biostabilization.

For degradation product monitoring, ion chromatography with conductivity detection enables simultaneous quantification of chloride, nitrite, and nitrate ions with method detection limits of 5-10 μg/L. To assess complete mineralization, measure total organic carbon (TOC) reduction using catalytic combustion or UV-persulfate oxidation methods. Additional intermediate identification can be performed using liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for polar transformation products that are not amenable to GC analysis.

Quality Assurance and Control Protocols

Implementation of comprehensive quality control measures ensures data reliability and experimental reproducibility:

  • Blank Analysis: Include method blanks (high-purity water processed identical to samples), field blanks (for actual water matrices), and equipment rinsate blanks in each analytical batch to monitor contamination.

  • Matrix Spike Recovery: Perform matrix spike and matrix spike duplicate analyses at minimum frequency of 10% to assess method accuracy and precision in specific water matrices, with acceptable recovery ranges of 70-130%.

  • Calibration Verification: Use continuing calibration verification standards every 10-12 samples, with acceptance criteria of ±25% of true value for trace-level analysis.

  • Surrogate Standards: Incorporate deuterated or fluorinated analog internal standards (e.g., d₃-dichloronitromethane) to monitor method performance throughout sample preparation and analysis.

  • Reference Materials: Where available, use certified reference materials for method validation, or prepare laboratory control samples with known concentrations to verify analytical accuracy.

Applications and Implementation Considerations

Water Treatment Applications

The degradation protocols for this compound have direct applications in multiple water treatment scenarios, particularly for drinking water treatment where DCNM forms as a disinfection by-product during ozonation or chlorine/chloramine application. [2] Implementation in full-scale treatment systems requires consideration of several practical aspects:

  • Pre-treatment Requirements: Assess water quality parameters including UV transmittance, alkalinity, natural organic matter content, and turbidity that may significantly impact process efficiency. Implement appropriate pre-treatment such as filtration or coagulation if needed.

  • By-product Formation: Monitor for potential formation of other harmful by-products during AOP/ARP application, including bromate in waters containing bromide, or degradation products with unknown toxicological profiles.

  • Process Integration: Evaluate integration points within existing treatment trains, with AOPs/ARPs typically positioned after conventional treatment but before final disinfection to prevent reformation of DCNM.

  • Disinfection Credit: Consider potential for AOP systems to provide primary disinfection credit for pathogen inactivation while simultaneously degrading DCNM, potentially offering dual treatment benefits.

For groundwater remediation applications where DCNM is present as a contaminant, ex-situ treatment using UV-based advanced oxidation represents a viable technology, particularly when configured as a polishing step following biological or physical treatment processes. [1] [4] The relatively high solubility and mobility of DCNM in groundwater systems makes pump-and-treat approaches with AOP/ARP implementation technically feasible.

Regulatory Compliance and Monitoring

Current regulatory frameworks for disinfection by-products typically focus on trihalomethanes and haloacetic acids, with halonitromethanes like DCNM often monitored under Unregulated Contaminant Monitoring Rules or similar provisional regulations. Implementation of DCNM treatment protocols should include:

  • Analytical Method Selection: Choose EPA-approved methods where available (e.g., EPA 551.1 for halonitromethanes using GC-ECD) or establish validated laboratory-developed methods with demonstrated quality control.

  • Reporting Limits: Ensure method detection limits sufficiently below potential regulatory thresholds (typically sub-μg/L range for emerging contaminants).

  • Treatment Performance Validation: Document removal efficiencies under various water quality conditions and establish operational parameters that consistently achieve target treatment goals.

  • Monitoring Frequency: Establish appropriate monitoring schedules based on system-specific variability, with increased frequency during process start-up or changes in source water quality.

Data Presentation and Kinetic Parameters

Quantitative Degradation Parameters

The efficacy of various degradation processes for DCNM can be evaluated through kinetic parameters and removal efficiencies under optimized conditions. Based on experimental studies, the following data represent expected performance metrics for each major treatment approach:

Table 3: Kinetic Parameters for DCNM Degradation by Various Processes

Process Type Pseudo-First Order Rate Constant (min⁻¹) Half-Life (min) Mineralization Efficiency (%) Primary Degradation Mechanism
UV/H₂O₂ AOP 0.15-0.35 2.0-4.6 75-92 Hydroxyl radical oxidation
O₃/H₂O₂ AOP 0.08-0.20 3.5-8.7 70-88 Hydroxyl radical oxidation
UV/Sulfite ARP 0.20-0.45 1.5-3.5 65-85 Reductive dehalogenation
Direct UV (Acidic) 0.02-0.05 13.9-34.7 45-65 Homolytic cleavage
Direct UV (Alkaline) 0.25-0.60 1.2-2.8 80-95 Heterolytic cleavage
Degradation Products and Distribution

The distribution of major degradation products varies significantly depending on the treatment mechanism employed, reflecting the different reaction pathways involved:

Table 4: Degradation Products Distribution from DCNM Treatment

Degradation Process Chloride Release (%) Nitrite/Nitrate Yield (%) Carbon Dioxide Formation (%) Major Intermediate Products
UV/H₂O₂ AOP 85-98 75-90 70-85 Formyl chloride, Nitrosyl chloride
O₃/H₂O₂ AOP 80-95 70-88 65-80 Formyl chloride, Nitrosyl chloride
UV/Sulfite ARP 90-99 60-80 55-75 Chloronitromethane, Nitromethane
Direct UV (Acidic) 60-80 40-65 35-60 Chloronitromethane, NO radicals
Direct UV (Alkaline) 95-100 85-98 85-98 None detected (direct to inorganic)

Conclusion and Future Perspectives

The application of advanced oxidation and reduction processes for this compound degradation represents an effective approach for addressing this problematic disinfection by-product in water treatment scenarios. The protocols outlined herein provide researchers and water treatment professionals with comprehensive methodologies for implementing these processes at both laboratory and pilot scales, with potential for full-scale application. The strong pH dependence of direct UV photolysis and the complementary mechanisms of oxidative and reductive processes offer multiple avenues for process optimization based on specific water quality characteristics and treatment objectives.

Future research directions should focus on long-term performance evaluation in real water matrices, assessment of energy efficiency compared to alternative treatment technologies, and comprehensive toxicological evaluation of transformation products to ensure that treatment processes do not generate compounds of equal or greater concern. Additionally, the development of real-time monitoring capabilities for DCNM and related halonitromethanes would enable more responsive process control and optimization in full-scale treatment applications. As regulatory scrutiny of disinfection by-products intensifies, the protocols described in this document provide a scientific foundation for implementing effective treatment strategies for this compound and related compounds.

References

Dichloronitromethane nitrating agent aromatic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Known Synthesis and Properties of Dichloronitromethane

This compound is best known as a compound formed from the breakdown of chloropicrin in soil and groundwater [1]. The established synthetic route is via the hydrolysis of the acid chloride or ethyl ester of dichloronitroacetic acid [2].

Key Physicochemical Properties

The following table summarizes key data for this compound, which is critical for handling and experimental design [1].

Property Value Implication / Significance
IUPAC Name This compound -
Molecular Formula CHCl₂NO₂ -
Molecular Mass 129.93 g/mol -
CAS RN 7119-89-3 -
Solubility in Water 17150 mg/L (at 20 °C, pH 7) High water solubility; will not phase-separate in aqueous systems.
Vapour Pressure 467,000 mPa (at 20 °C) Extremely high volatility; significant inhalation risk and potential for material loss.
Soil DT₅₀ (Aerobic) 0.71 days Non-persistent; rapid degradation in soil.

Established Aromatic Nitration Protocols

Since this compound is not a standard nitrating agent, researchers should be familiar with conventional methods. The most common is electrophilic aromatic substitution using a mixed acid system [3] [4] [5].

Standard Mixed-Acid Nitration Protocol

This procedure describes the nitration of benzene, a typical activated aromatic compound. The active electrophile is the nitronium ion (NO₂⁺).

Reaction Mechanism The mechanism involves the generation of the nitronium ion followed by a two-step electrophilic aromatic substitution. The diagram below illustrates this process and the reaction workflow.

G cluster_1 1. Electrophile Generation cluster_2 2. Electrophilic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Acid Activation H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) H2SO4->H2O HSO4_minus Bisulfate (HSO₄⁻) H2SO4->HSO4_minus Benzene Benzene Arenium Arenium Ion (Wheland Intermediate) HSO4_minus->Arenium Base Benzene->Arenium NO₂⁺ Attack (Rate-Limiting) Nitrobenzene Nitrobenzene Arenium->Nitrobenzene Deprotonation

Detailed Experimental Procedure

  • Reagents: Benzene (5.0 g, 64 mmol), concentrated nitric acid (70%, 7.5 g, 83 mmol), concentrated sulfuric acid (98%, 10.0 g, 100 mmol).
  • Equipment: 100 mL three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice-water bath, reflux condenser.
  • Setup: Assemble the apparatus with the flask in the ice-water bath.
  • Mix Acids: Carefully add nitric acid to sulfuric acid in the flask with stirring. Maintain temperature below 10°C.
  • Addition: Slowly add benzene dropwise via the dropping funnel. Control the addition rate to keep the reaction temperature below 30°C.
  • Reaction: After addition, warm the mixture to room temperature and stir for 1-2 hours.
  • Quenching & Isolation: Pour the reaction mixture onto ~50 g of crushed ice. Separate the organic layer.
  • Purification: Wash the organic layer with water (2 × 20 mL), followed by sodium bicarbonate solution (5% until neutral), and a final water wash. Dry over anhydrous magnesium sulfate or calcium chloride. Purify the crude nitrobenzene by distillation.

Critical Safety and Handling Notes

Nitration reactions pose significant hazards and require stringent safety measures.

  • General Nitration Hazards: Nitration is highly exothermic. Loss of temperature control can lead to violent decomposition and runaway reactions [5]. Always use adequate cooling and controlled addition rates.
  • Explosive Products: Nitrated aromatic compounds, particularly polynitrated derivatives, can be explosive [3] [4]. Never exceed the scale or temperature stated in validated protocols without a thorough hazard analysis.
  • This compound-Specific Hazards: Given its extremely high vapour pressure, this compound poses a severe inhalation risk [1]. All handling must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including appropriate gloves and safety goggles, is mandatory.

Proposed Research Pathway for this compound

While not a classic nitrating agent, this compound's structure suggests potential as an electrophile or nitration precursor. The following workflow outlines a logical research plan to explore its utility.

G Start Start: Literature & Property Review Step1 Synthesis & Purification (Hydrolysis of Dichloronitroacetic Acid Derivatives) Start->Step1 Step2 Reactivity Screening (Test with electron-rich aromatics, e.g., anisole) Step1->Step2 Step3a Path A: Direct Electrophile (Characterize products and mechanism) Step2->Step3a Step3b Path B: NO₂ Precursor (Explore in-situ generation of nitronium ion) Step2->Step3b Step4 Scope & Optimization (Explore substrate scope, solvents, catalysts) Step3a->Step4 Step3b->Step4 End Application Development Step4->End

Conclusion

This compound is currently a compound of interest in environmental science due to its role as a metabolite, rather than a reagent in organic synthesis. Its well-defined synthesis pathway and highly volatile, reactive nature make it a candidate for exploratory chemistry. Researchers investigating its potential as a nitrating agent should proceed with extreme caution, prioritizing safety while leveraging the robust protocols of established nitration methodology.

References

minimizing Dichloronitromethane formation water disinfection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dichloronitromethane (DCNM)

What is this compound and why is it a concern? this compound (DCNM) is a nitrogen-containing disinfection byproduct (N-DBP) classified as a halonitromethane (HNM) [1] [2]. It forms during the disinfection of water, particularly through processes involving ozonation and chlorination/chloramination, when disinfectants react with natural organic matter (NOM) and bromide ions in the source water [3] [1].

The primary concern is its significant toxicity. While typically found at low concentrations, HNMs like DCNM have been determined to have high cytotoxicity and mutagenicity, making them a potentially greater human health hazard than the more common, regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) [3] [1].

What are the key factors that influence its formation? The formation of DCNM is influenced by several water quality and treatment parameters. Understanding these is the first step in troubleshooting its occurrence [2].

Factor Influence on DCNM Formation
Precursor Type & Concentration Presence of nitrogenous organic matter (e.g., amino acids, algae) and natural organic matter (NOM) [2].
Disinfectant Type Promoted by ozonation and chlorine/chloramine disinfection [3] [1].
Presence of Bromide Ions Can lead to the formation of mixed bromo-chloro HNMs [3].
pH Formation is generally favored at lower pH levels [2].
Temperature & Contact Time Higher temperatures and longer contact times between disinfectant and precursors can increase formation [2].

The following diagram illustrates the core strategy for controlling DCNM, which revolves around two key principles: removing precursors before they can react, and optimizing the disinfection conditions themselves.

DCNM_Control_Strategy Source Water with DCNM Precursors Source Water with DCNM Precursors Control DCNM Formation Control DCNM Formation Source Water with DCNM Precursors->Control DCNM Formation Treated Water Treated Water Control DCNM Formation->Treated Water Remove Precursors Remove Precursors Control DCNM Formation->Remove Precursors Optimize Disinfection Optimize Disinfection Control DCNM Formation->Optimize Disinfection Enhanced Coagulation Enhanced Coagulation Remove Precursors->Enhanced Coagulation Advanced Oxidation (AOPs) Advanced Oxidation (AOPs) Remove Precursors->Advanced Oxidation (AOPs) Adsorption (GAC) Adsorption (GAC) Remove Precursors->Adsorption (GAC) Delay Chlorination Delay Chlorination Optimize Disinfection->Delay Chlorination Use Alternative Disinfectants Use Alternative Disinfectants Optimize Disinfection->Use Alternative Disinfectants Adjust Dose & Contact Time Adjust Dose & Contact Time Optimize Disinfection->Adjust Dose & Contact Time

Troubleshooting Guide & Minimization Strategies

Here are detailed methodologies for the key strategies identified in the diagram.

Strategy 1: Remove Precursors Before Disinfection

This is often the most effective approach, as it addresses the root cause of the problem.

  • 1.1 Practice Enhanced Coagulation

    • Principle: Modify coagulation to maximize removal of Natural Organic Matter (NOM), a key DCNM precursor, rather than just optimizing for turbidity removal [4] [5].
    • Experimental Protocol:
      • Jar Testing: Conduct regular jar tests with your source water.
      • Vary Parameters: Systematically vary coagulant type (e.g., alum vs. ferric chloride), coagulant dose, and pH.
      • Measure Effectiveness: Analyze Total Organic Carbon (TOC) or UV Absorbance at 254 nm (UVA₂₅₄) in the treated water after sedimentation/filtration. TOC is a direct surrogate for DBP precursors [5].
      • Optimize: Identify the conditions that achieve the highest TOC removal, even if it requires a higher coagulant dose or pH adjustment outside typical ranges.
    • Troubleshooting Tip: For high-alkalinity waters, pH adjustment with acid may be necessary to reach the optimal pH range of 5-6 for alum, which can significantly improve NOM removal [5].
  • 1.2 Implement Adsorption Filtration

    • Principle: Use Granular Activated Carbon (GAC) filtration to adsorb NOM and nitrogenous precursors.
    • Experimental Protocol:
      • Bench-Scale Column Study: Set up a GAC column with a controlled Empty Bed Contact Time (EBCT).
      • Monitor Breakthrough: Continuously monitor TOC and/or specific nitrogen levels in the effluent.
      • Determine Capacity: Establish the TOC breakthrough curve to determine the operational lifespan and regeneration frequency of the GAC [4].
    • FAQs:
      • Q: What is the most effective treatment train for precursor removal?
      • A: Research indicates that a combination of pre-ozonation (an AOP) followed by enhanced coagulation and GAC filtration appears to be the most effective train for reducing a wide range of DBP precursors, including those for N-DBPs [4].
Strategy 2: Optimize the Disinfection Process
  • 2.1 Eliminate or Delay Pre-Chlorination

    • Principle: Applying chlorine at the plant inlet, where precursor concentration is highest, maximizes DCNM formation. Moving the chlorination point downstream, after NOM has been removed, is a highly effective strategy [5].
    • Implementation Guidance:
      • Identify the current reason for pre-chlorination (e.g., zebra mussel control, iron oxidation, tradition).
      • Explore alternatives like intermittent chlorination, permanganate for oxidation, or aeration.
      • If moving the chlorination point, ensure adequate CT (Concentration × Time) for pathogen inactivation is maintained in downstream contact basins [5].
  • 2.2 Consider Alternative Disinfectants

    • Principle: Switching the secondary disinfectant from chlorine to chloramines can significantly reduce the formation of HNMs and THMs [1] [5]. However, note that chloramination can sometimes promote other N-DBPs, so a full DBP speciation is recommended.
    • Experimental Consideration: When benchmarking disinfectants, it is crucial to measure a comprehensive suite of DBPs, not just DCNM, to avoid solving one problem while creating another.

Advanced & Emerging Approaches

  • Advanced Oxidation Processes (AOPs): Processes like UV/H₂O₂ and ozone can mineralize NOM into non-hazardous inorganic products, thereby destroying precursors. Interestingly, AOPs like those based on the hydroxyl radical can also be used to degrade already-formed HNMs [3] [1].
  • Membrane Filtration: Reverse Osmosis (RO) is highly effective at removing ionic contaminants and dissolved solids, including DBP precursors, offering a physical barrier without chemical disinfectants [1].
  • Process Optimization with AI: The integration of artificial intelligence and machine learning is emerging as a powerful tool for modeling complex water quality parameters and predicting DBP formation to optimize treatment in real-time [1].

Experimental Analysis & Best Practices

When conducting research on DCNM control, adhere to the following protocols:

  • Analytical Measurement:

    • DCNM, as a volatile DBP, is typically measured using Gas Chromatography (GC) coupled with detection methods like an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).
    • Always include standard methods for measuring regulated DBPs (THMs, HAAs) to contextualize your findings.
  • General Best Practices:

    • Monitor Source Water Variations: Precursor levels change with seasons and weather events. Adjust treatment strategies accordingly [5].
    • Bench-Scale Validation: Always validate minimization strategies through jar tests, pilot columns, or bench-scale reactors before implementing them at full scale.
    • Prioritize Pathogen Control: The highest priority remains effective microbiological disinfection. Any strategy to control DBPs must not compromise pathogen inactivation credits [5].

References

controlling Dichloronitromethane DBP precursors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding TCNM and Its Precursors

Dichloronitromethane, also known as Trichloronitromethane (TCNM), is a nitrogenous disinfection by-product (N-DBP) [1]. Its formation occurs during disinfection (e.g., chlorination) when disinfectants react with Dissolved Organic Nitrogen (DON) compounds present in the water [2] [1]. These DON compounds are the precursors you must control.

Soluble microbial products, which are rich in DON, have been specifically identified as playing an essential role in the formation of N-DBPs [1].

Comparison of Precursor Control Technologies

The table below summarizes the effectiveness of various water treatment processes for removing TCNM precursors, based on a pilot-scale study. The removal efficiency is measured by the reduction in TCNM Formation Potential (FP) [1].

Treatment Process Effectiveness for TCNM Precursor Removal Key Notes
Powdered Activated Carbon (PAC) Adsorption 35.7% removal [1] Effective for a range of DBP precursors; performance can depend on the hydrophobic nature of the organics [3] [1].
O3-BAC (Ozone-Biological Activated Carbon) High removal (Synergistic effect) [1] Ozone alone can increase TCNM FP, but it breaks down precursors, making them biodegradable. Subsequent BAC filtration dramatically reduces FP [1].
KMnO4 Oxidation Not specifically quantified for TCNM Less effective for TCNM precursor removal compared to PAC [1].
Biological Contact Oxidation (BCO) Can increase TCNM FP [1] Increases the concentration of Dissolved Organic Nitrogen (DON), leading to more N-DBP formation during later chlorination [1].
Coagulation-DAF-Filtration Limited More effective at removing general DBP precursors than Coagulation-IPS-Filtration, but not specifically highly effective for TCNM [1].
Nanofiltration (NF) High (Theoretical) NF is recognized as an effective technique for removing NOM and DBP precursors, including nitrogenous compounds [3] [2].

Experimental Protocol: Evaluating Treatment Train Performance

This protocol outlines a bench-scale method to simulate and evaluate the O3-BAC process, which has shown a synergistic effect in controlling TCNM precursors [1].

Workflow Overview:

SourceWater Source Water Ozonation Ozonation Unit SourceWater->Ozonation Adjust O3 dose & contact time BAC BAC Column Ozonation->BAC Alters precursor biodegradability Chlorination Chlorination BAC->Chlorination Apply standard chlorination conditions Analysis TCNM FP Analysis Chlorination->Analysis Measure TCNM concentration

1. Precursor Source Water Preparation

  • Collect water from your target source (e.g., lake, river).
  • Characterize the baseline water quality by measuring:
    • Dissolved Organic Nitrogen (DON)
    • Total Organic Carbon (TOC) [4]
    • UV254 (as a surrogate for aromatic organic content) [1]
  • Filter the water through a 0.45-μm membrane to remove particulate matter.

2. Ozonation (Pre-Treatment)

  • Use an ozone generator to treat the water in a batch reactor.
  • Key Variables to Test:
    • Ozone Dose: Typically 0.5 - 2.0 mg O3/mg TOC.
    • Contact Time: 10 - 30 minutes.
  • Monitoring: After ozonation, re-measure TOC and UV254. A significant decrease in UV254 indicates oxidation of aromatic compounds.

3. Biological Activated Carbon (BAC) Filtration

  • Pack a glass column with biologically active granular activated carbon.
  • Pass the ozonated water through the BAC column at a controlled flow rate (e.g., empty bed contact time of 15-20 minutes).
  • The BAC filter biologically degrades the ozonation-byproducts that are now more biodegradable [1].

4. Chlorination and TCNM Measurement (Formation Potential Test)

  • Subject the treated water from each stage (untreated, post-ozonation, post-BAC) to a standardized chlorination test.
  • Conditions:
    • Chlorine Dose: Sufficient to maintain a free chlorine residual after 24-72 hours of incubation in the dark.
    • pH: Buffer to a relevant value (e.g., 7.0-8.0).
    • Contact Time & Temperature: 24-72 hours at 20-25°C.
  • Analysis: Use Gas Chromatography with an appropriate detector (e.g., ECD or MS) to quantify the TCNM concentration formed. This value is the TCNM Formation Potential (FP).

Troubleshooting FAQs for Researchers

Q1: My O3-BAC setup is not achieving the expected TCNM reduction. What could be wrong?

  • Check the Ozone Dose: An insufficient ozone dose may not adequately break down the precursor molecules. Increase the O3/TOC ratio incrementally and monitor the change in UV254.
  • Assess BAC Health: The BAC filter's microbial community may be underdeveloped or inactive. Ensure the BAC has a proper acclimatization period. Check for short circuiting or channeling within the column that reduces effective contact time.
  • Confirm with Controls: Run a control where water bypasses ozonation and goes directly to the BAC. If TCNM FP is still high, it confirms the BAC alone is ineffective and highlights the necessity of the synergistic O3 step [1].

Q2: Why does my biological pre-treatment (like BCO) sometimes increase TCNM formation?

  • This is a documented risk. Biological processes can produce soluble microbial products (SMPs), which are rich in bioavailable Dissolved Organic Nitrogen (DON) [1]. These SMPs are potent precursors for N-DBPs like TCNM. If you observe this, consider moving the biological process to a later stage (e.g., after coagulation) or using it in conjunction with a robust downstream process like BAC that can consume these SMPs.

Q3: My coagulation process is not meeting TOC removal targets. What adjustments can I make?

  • The U.S. EPA's Enhanced Coagulation protocol provides a structured approach [4]:
    • Perform Jar Tests: Systematically test different coagulant doses (e.g., 10-60 mg/L of alum) and pH levels.
    • Find the "Alternate Enhanced Coagulation Level": The target coagulant dose is the point where an incremental addition of 10 mg/L of alum results in a TOC removal of ≤0.3 mg/L. The TOC removal achieved at this dose can become your new, state-approved performance benchmark [4].
    • Consider pH Adjustment: Lowering the pH can significantly improve the removal of hydrophobic NOM fractions by coagulation [4].

Key Takeaways for Your Research

  • Target DON: Focus your analytical and treatment efforts on controlling Dissolved Organic Nitrogen (DON), as it is the primary precursor for TCNM [1].
  • Synergy is Effective: The O3-BAC process is a highly effective strategy due to the synergistic effect of chemical oxidation followed by biological filtration [1].
  • Avoid Precursor Generation: Be cautious with biological pre-treatment, as it can sometimes exacerbate the problem by producing more precursors [1].

References

Dichloronitromethane degradation kinetics hydroxyl radical

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Kinetic Data

The following table summarizes the key findings from a 2010 study on the free-radical degradation of halonitromethanes, including dichloronitromethane [1].

Property Value / Finding Context
Degradation Initiators Advanced Oxidation/Reduction Processes (AOPs/ARPs) e.g., processes generating hydroxyl radicals (•OH) or hydrated electrons [1].
Experimental Method 60Co gamma-irradiation of aqueous solutions Combined with absolute reaction rate constants and kinetic computer modeling [1].
Key Degradation Pathway Mineralization to inorganic products Decomposition of parent compound and ingrowth of chloride ions predicted with "excellent accuracy" by the model [1].
Environmental Fate (DT₅₀) 0.71 days (aerobically in soil) Lab-based value indicating non-persistent behavior in certain environments. DT₉₀ is also 0.71 days [2].

Degradation Pathway and Experimental Considerations

The degradation of this compound by hydroxyl radicals is part of a mineralization process aimed at breaking down this hazardous disinfection byproduct into non-hazardous inorganic products like chloride ions [1]. The high reactivity of the hydroxyl radical makes it an effective agent for this purpose.

For researchers designing experiments, here are some key points to consider:

  • Hydroxyl Radical Generation: The referenced study used gamma-irradiation [1]. Other common laboratory methods for generating hydroxyl radicals include the Fenton reaction (a mixture of Fe²⁺ and H₂O₂) and reactions involving other reagents like EDTA and sodium ascorbate [3] [4] [5].
  • Critical Experimental Parameter: The iron concentration in Fenton-based systems is a critical parameter that must be optimized for different experimental setups to achieve the desired level of cleavage or degradation without causing excessive damage to the sample [5].
  • Analytical Confirmation: The 2010 study successfully correlated the decomposition of this compound with the production of chloride ions, suggesting that monitoring specific inorganic byproducts is a viable method for tracking reaction progress [1].

Below is a generalized workflow for a hydroxyl radical-based degradation experiment, synthesizing information from the search results.

Start Experimental Setup Step1 Prepare Aqueous Solution of this compound Start->Step1 Step2 Add Hydroxyl Radical Generation System (e.g., Fenton Reagents) Step1->Step2 Step3 Initiate Reaction (Vigorous Mixing) Step2->Step3 Step4 Incubate for Set Time Period Step3->Step4 Step5 Quench Reaction (e.g., with Cold Ethanol) Step4->Step5 Step6 Analyze Products (e.g., Chloride Ion Concentration, Parent Compound Loss) Step5->Step6

Frequently Asked Questions

What is this compound and why is its degradation important? this compound is a halonitromethane (HNM) that can form as a byproduct during ozonation and chlorine/chloramine disinfection of drinking water. Although typically found at low concentrations, it has been determined to have high cytotoxicity and mutagenicity, representing a potential human health hazard. Its degradation is studied to mitigate these risks [1]. A 2024 study also identifies it as an atmospheric emerging contaminant from pharmaceutical industry emissions, highlighting its ongoing environmental relevance [6].

How do I troubleshoot low degradation efficiency in my experiments?

  • Optimize Radical Generation: Perform a dose-response experiment to optimize the concentration of iron and other reagents (e.g., H₂O₂) in your Fenton-based system. The optimal concentration can vary significantly depending on the specific experimental setup [5].
  • Check for Scavengers: Ensure your reaction buffers or solutions do not contain common hydroxyl radical scavengers that could be outcompeting the target compound.
  • Confirm Quenching: Use an effective quenching method (like cold ethanol) and confirm it stops the reaction completely to get accurate results [5].

References

reducing Dichloronitromethane analytical thermal degradation

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Degradation of Halonitromethanes

Understanding the degradation pathways of DCNM is the first step in troubleshooting its instability during analysis. The table below summarizes key information from fundamental studies.

Aspect Description
General Compound Class Halonitromethanes (HNMs), which include chloronitromethane, bromonitromethane, and dichloronitromethane [1].
Primary Context of Study Investigation of mineralization pathways (conversion to inorganic products) using Advanced Oxidation/Reduction Processes (AO/RPs), not analytical protocol stability [1].
Key Finding Absolute reaction rate constants have been measured for DCNM with reactive species like the hydroxyl radical (•OH) and the hydrated electron (e⁻-aq). These reactions lead to its decomposition [1].
Relevance for Analysis The study confirms DCNM is susceptible to radical-induced degradation. This suggests that minimizing exposure to light, radical initiators, or high-energy environments during sample preparation and analysis could improve stability.

Suggested Troubleshooting Strategies

Based on the degradation chemistry, here are some technical approaches you can test in your lab to reduce analytical thermal degradation of DCNM.

  • 1. Control Temperature and Exposure Time: Since thermal energy drives degradation, maintain samples at the lowest possible temperature throughout the analytical process. Reduce the time the sample and standard are exposed to elevated temperatures, especially in the injection port of a Gas Chromatograph (GC) [2].
  • 2. Optimize Sample Introduction: For GC-MS analysis, consider using a programmable-temperature vaporizing (PTV) injector or a cold injection system (CIS). These systems allow for a more controlled and gentle vaporization of the sample compared to traditional hot split/splitless injectors, potentially reducing thermal shock [2].
  • 3. Employ Derivatization: Explore chemical derivatization strategies. Modifying the DCNM molecule to a more thermally stable derivative before analysis can be an effective workaround. This, however, requires method development and validation.
  • 4. Validate with Alternative Techniques: If GC-based methods prove too harsh, validate your results with a complementary technique that uses softer ionization or no vaporization, such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow for Method Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing your analytical method to reduce DCNM degradation.

DCNM_Workflow Start Observed DCNM Degradation Step1 Analyze degradation products (e.g., Chloride, Nitrate) Start->Step1 Step2 Confirm degradation via controlled heating experiment Step1->Step2 Step3 Systematically lower injection port temperature Step2->Step3 Step4 Test cold injection system (CIS/PTV) Step3->Step4 Success Stable Analysis Achieved Step3->Success Improvement? Step5 Explore sample Derivatization Step4->Step5 Step4->Success Improvement? Step6 Validate with LC-MS if degradation persists Step5->Step6 Step5->Success Improvement? Step6->Success

References

Dichloronitromethane respiratory irritation safety handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key identifying information and physical properties for dichloronitromethane.

Property Value / Description
IUPAC Name This compound [1]
CAS Number 7119-89-3 [1]
Canonical SMILES C(N+[O-])ClCl [1]
Molecular Formula CHCl₂NO₂ [1]
Molecular Mass 129.93 g/mol [1]
Physical State Likely liquid (as it is a transformation product in groundwater) [1]
Solubility in Water 17150 mg/L (at 20 °C, pH 7) [1]
Vapour Pressure 467000 mPa (at 20 °C) [1]
Soil DT₅₀ (Aerobic) 0.71 days (Lab) [1]

Hazard Assessment and Safe Handling Framework

While specific toxicity data for this compound is not available in the search results, its structure (containing nitro and chloro groups) suggests it should be treated as a potential respiratory and systemic toxin. The following workflow and recommendations are based on its physical properties and general safety principles for handling volatile organic compounds.

start Start: Plan Experiment with this compound step1 1. Assess Hazards Check Safety Data Sheet (SDS) for target compound start->step1 step2 2. Consult Available Data Review physical properties (High Volatility = Inhalation Risk) step1->step2 step3 3. Implement Controls Use a certified chemical fume hood and wear appropriate PPE step2->step3 step4 4. Minimize Exposure Substitute if possible Reduce quantities used step3->step4 step5 5. Conduct Exposure Monitoring Perform air sampling to verify control effectiveness step4->step5 end End: Proceed with Safe Experimental Work step5->end

Key Handling Recommendations
  • Prioritize Engineering Controls: The high vapour pressure of this compound indicates it is highly volatile [1]. All handling procedures involving open containers should be conducted within a certified chemical fume hood to prevent inhalation exposure [2].
  • Use Personal Protective Equipment (PPE): Based on the hazards of similar volatile chemicals, appropriate PPE should include chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat [3].
  • Minimize Exposure: Apply the principles of reduction:
    • Substitution: Investigate if a less hazardous solvent can be used for the intended application. For related chlorinated solvents like dichloromethane, alternatives such as ethyl acetate, heptane, or toluene are often considered [2].
    • Quantity Reduction: Use the smallest amount necessary to achieve the experimental goal [2].
  • Implement Exposure Monitoring: If this compound is used regularly, initial and periodic air monitoring (personal breathing zone air sampling) is recommended to ensure that engineering controls are effective and worker exposure is as low as reasonably achievable [2].

Frequently Asked Questions

  • What should I do if I cannot find a Safety Data Sheet (SDS) for this compound? When an SDS is unavailable, a precautionary approach is essential. The high volatility and chemical structure suggest significant inhalation risk. Assume it is toxic and handle it using the highest level of controls: a fume hood and full PPE until reliable data is obtained.

  • How should waste this compound be managed? Collect waste in a compatible, tightly sealed container that is clearly labeled. The container should be stored within a ventilated space, such as a fume hood or volatile waste cabinet, to prevent vapor accumulation in the lab [2].

  • Is this compound a known carcinogen? The search results do not provide carcinogenicity data for this specific compound. However, due to the lack of data, it should be treated with caution. Related chlorinated solvents like dichloromethane are suspected carcinogens [4].

Critical Information Gaps and Next Steps

  • Locate the Official SDS: Conduct a targeted search for a Safety Data Sheet from a commercial chemical supplier.
  • Consult Specialized Databases: Use toxicology and hazard databases like TOXNET or those provided by the National Institute for Occupational Safety and Health (NIOSH).
  • Perform a Risk Assessment: Integrate the physical property data provided here with any newly found toxicological data to conduct a formal laboratory risk assessment before beginning work.

References

Dichloronitromethane hydrolysis photolysis pathways

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Pathways & Mechanisms

The following table summarizes the primary degradation pathways for Dichloronitromethane (DCNM) identified in the literature.

Pathway Key Reaction Condition Major Products Identified Proposed Mechanism
UV Photolysis [1] pH > pKa (~6-9), UV @ 254 nm Halides (Cl⁻), Nitrite (NO₂⁻), Carbon Dioxide (CO₂) Heterolysis: Deprotonated DCNM forms a conjugation system, leading to direct C-N bond cleavage.
UV Photolysis [1] pH < pKa (~3-5), UV @ 254 nm Halides (Cl⁻), Nitrite (NO₂⁻) Homolysis: Radical-based cleavage when DCNM is in its protonated form.

| Reduction by Zero-Valent Iron (Fe⁰) [2] | Ambient conditions | Methylamine (CH₃NH₂) (final product) | Parallel Pathways: • Hydrogenolysis: Sequential replacement of Cl with H. • α-Elimination: Removal of HCl to form reactive intermediates. |

Key Quantitative Data for Experiment Design

This table consolidates essential quantitative data relevant for designing and troubleshooting experiments with DCNM.

Parameter Reported Value Context & Notes
Aqueous Photolysis DT₅₀ [3] Not specifically given for DCNM Data is lacking; assessment may require experimental determination.
Aqueous Hydrolysis DT₅₀ [3] Not specifically given for DCNM Data is lacking; assessment may require experimental determination.
Soil Degradation DT₅₀ [3] 0.71 days (lab, aerobic) Indicates non-persistent behavior in aerobic soils.
pKa [1] ~6-9 (for HNMs) Critical for UV photolysis efficiency; sharp increase in rate as pH nears pKa.
Water Solubility [3] 17,150 mg/L @ 20°C, pH 7 Highly soluble.
Vapor Pressure [3] 467,000 mPa @ 20°C Highly volatile; significant drift and inhalation hazard.
Surface Area-Normalized Rate Constant (k) with Fe⁰ [2] 153 L/(h·m²) For a geometric surface area of Fe⁰ between 1.8-4.4 g/L.

Experimental Protocols

Here are detailed methodologies for the key degradation experiments cited in the literature.

Protocol 1: Investigating UV Photolysis of DCNM

This protocol is based on the study of pH-dependent degradation kinetics [1].

  • 1. Solution Preparation: Prepare an aqueous stock solution of DCNM. Given its high volatility, work in a fume hood and use sealed containers to minimize losses.
  • 2. pH Adjustment: Adjust the pH of the solution across a relevant range (e.g., pH 3, 5, 7, 9) using appropriate buffers. The study noted a sharp increase in photolysis rate as the pH approached the pKa.
  • 3. UV Irradiation: Use a UV photolysis reactor equipped with low-pressure mercury lamps emitting at 254 nm. Place the solution in a quartz vessel (which transmits UV light) and expose it to UV irradiation. A magnetic stirrer should ensure continuous mixing.
  • 4. Sampling & Analysis: Collect samples at regular time intervals. Analyze for:
    • DCNM Concentration: Using techniques like GC-MS or HPLC.
    • Inorganic Products: Analyze for halides (Cl⁻) via ion chromatography and nitrite (NO₂⁻) via colorimetric methods.
    • Carbon Mineralization: Monitor CO₂ production.
Protocol 2: Reductive Degradation of DCNM using Zero-Valent Iron (Fe⁰)

This protocol outlines the process for degrading DCNM to methylamine [2].

  • 1. Fe⁰ Preparation: Acquire fine iron powder. The study used a concentration range of 1.8 to 4.4 g/L. The surface area of the iron will significantly impact the reaction rate.
  • 2. Reaction Setup: Add the Fe⁰ to an aqueous solution of DCNM in a batch reactor. Seal the reactor to maintain anoxic conditions and prevent the loss of volatile compounds. Use a shaker or stirrer to keep the Fe⁰ suspended.
  • 3. Sampling & Analysis: Collect samples over time. Analyze for:
    • DCNM Concentration: Track the disappearance of the parent compound.
    • Intermediates & Products: Monitor for nitromethane (an intermediate) and the final product, methylamine, using GC or HPLC.
    • Chloride Ion (Cl⁻) Release: Measure via ion chromatography as an indicator of dehalogenation.

Troubleshooting Common Experimental Issues

  • Unexpectedly Slow UV Degradation:
    • Check pH: Ensure the solution pH is sufficiently high (neutral to alkaline) to favor the deprotonated form of DCNM, which degrades much faster [1].
    • Verify Lamp Output: Confirm the UV lamp is emitting at the correct wavelength (254 nm) and has sufficient intensity.
  • Low Mass Balance in Fe⁰ Experiments:
    • Account for Volatility: DCNM is highly volatile. Ensure your reactor is sealed and consider sampling the headspace if significant volatilization is suspected [3].
    • Check for Intermediate Buildup: The reaction proceeds through nitromethane. If your analysis only looks at DCNM, you may be missing the intermediate. Monitor the full reaction pathway [2].
  • Handling and Safety:
    • DCNM has high vapor pressure, posing an inhalation hazard. Always use a fume hood and appropriate personal protective equipment (PPE) [3].

Experimental Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for studying DCNM degradation and the specific chemical pathways involved.

DCNM_Workflow DCNM Experimental Workflow Start Define Experimental Goal PathSelect Select Primary Degradation Pathway Start->PathSelect SubGraph_UV        UV Photolysis Path1. Prepare DCNM solution2. Adjust to target pH (3-9)3. Irradiate with UV @ 254nm4. Analyze: DCNM, Cl⁻, NO₂⁻     PathSelect->SubGraph_UV  Study Oxidation SubGraph_Fe0        Zero-Valent Iron Path1. Prepare anoxic DCNM solution2. Add Fe⁰ powder (1.8-4.4 g/L)3. React under mixing4. Analyze: DCNM, CH₃NO₂, CH₃NH₂, Cl⁻     PathSelect->SubGraph_Fe0  Study Reduction DataAnalysis Analyze Kinetics and Products SubGraph_UV->DataAnalysis SubGraph_Fe0->DataAnalysis End Report & Troubleshoot DataAnalysis->End

DCNM_Pathways DCNM Chemical Degradation Pathways DCNM This compound (CHCl₂NO₂) UV_LowpH UV @ Low pH (Homolysis) DCNM->UV_LowpH UV_HighpH UV @ High pH (Heterolysis) DCNM->UV_HighpH Fe0 Zero-Valent Iron (Fe⁰) DCNM->Fe0 Products_Acidic Cl⁻ + NO₂⁻ UV_LowpH->Products_Acidic Major Path Products_Basic Cl⁻ + NO₂⁻ + CO₂ UV_HighpH->Products_Basic Major Path Pathway_Hydro Hydrogenolysis (60.7%) Fe0->Pathway_Hydro Parallel Pathway_Elim α-Elimination (39.3%) Fe0->Pathway_Elim Parallel Intermediate Nitromethane (CH₃NO₂) Pathway_Hydro->Intermediate Pathway_Elim->Intermediate FinalProduct Methylamine (CH₃NH₂) Intermediate->FinalProduct

Key Insights for Researchers

Based on the compiled data, here are the critical considerations for researchers:

  • pH is a Critical Control Parameter for UV Photolysis: The efficiency of UV degradation is not constant. It is profoundly influenced by pH, with a dramatic increase in the reaction rate observed under neutral to alkaline conditions where DCNM is deprotonated [1].
  • Fe⁰ Offers a Versatile Reductive Pathway: Zero-valent iron can rapidly and completely degrade DCNM to the less toxic methylamine. This pathway proceeds via two parallel mechanisms, with hydrogenolysis being slightly favored [2].
  • Account for High Volatility in Experimental Design: DCNM's high vapor pressure means it can easily be lost from solution. This can skew mass balance calculations and pose a safety risk. Experiments must be designed to contain the compound, typically by using sealed vessels and working in fume hoods [3].

References

Dichloronitromethane soil mobility reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dichloronitromethane

The table below summarizes key environmental fate data for this compound, which is primarily identified as a transformation product (metabolite) of the fumigant chloropicrin in soil and groundwater [1].

Property Value Significance / Implication
Solubility in water 17150 mg/L @ 20°C, pH 7 [1] High. Indicates high leaching potential and mobility in soil, posing a risk to groundwater.
Soil Degradation (DT₅₀) 0.71 days (lab, aerobic) [1] Fast. Non-persistent in soil under aerobic conditions. The rapid breakdown is a key factor for its mobility.
Vapour Pressure 467000 mPa @ 20°C [1] Very high. If applied directly, high volatility is a concern; the chemical will readily transfer from soil to air.
Status Possible groundwater pollutant [1] Confirms the concern for water contamination due to its properties.

A Protocol for Assessing Chemical Mobility

A critical step in managing soil contaminants is accurately measuring their freely dissolved concentration (Cfree), which is the driver behind chemical bioavailability, mobility, and potential toxicity [2]. The following state-of-the-art passive sampling protocol can be used to determine Cfree of hydrophobic organic chemicals in soil, which would be essential for evaluating the effectiveness of any this compound mobility reduction strategy [2].

The workflow below outlines the key stages of this protocol.

start Start: Passive Sampling Protocol s1 1. Polymer Selection & Prep • Choose polymer (e.g., POM, PE) • Pre-clean and condition start->s1 s2 2. System Incubation • Incubate polymer with soil sample • Maintain critical system dimensions • Ensure non-depletive conditions s1->s2 s3 3. Equilibration & Confirmation • Allow system to reach equilibrium • Confirm equilibrium conditions (several weeks, hands-on time ~3 days) s2->s3 s4 4. Sampler Extraction & Analysis • Extract contaminants from polymer • Perform quantitative chemical analysis s3->s4 s5 5. Data Calculation • Calculate C_free using polymer-specific partition coefficients s4->s5 end End: Obtained Freely Dissolved Concentration (C_free) s5->end

Selected Protocol Details:

  • Polymer Selection: The protocol recommends using low-density polyethylene (PE), polyoxymethylene (POM), or polydimethylsiloxane (PDMS) as the passive sampling material [2].
  • System Setup: It is critical to maintain appropriate sediment/soil-to-polymer ratios to avoid depletion of the target contaminants, which would skew the results [2].
  • Equilibration: The process requires several weeks for the system to reach equilibrium, though the hands-on time for a set of about 15 samples is only around 3 days [2].
  • Applications and Limitations: This method is highly suitable for neutral, hydrophobic organic chemicals. It is not applicable to metals, ionized chemicals, or substances with a low octanol-water partition coefficient (Kow < 10³) [2].

Potential Reduction Strategies & Research Avenues

While direct data on reducing this compound mobility is unavailable, the following research directions can be considered:

  • Leverage Its Properties: Its non-persistent nature [1] suggests that strategies which enhance natural degradation (e.g., biostimulation by optimizing soil aeration and moisture) could be a primary line of investigation.
  • Learn from Broader Remediation Science: General biological treatment methods use microbial populations to biotransform toxic compounds [3]. Research into enzyme-mediated bioremediation, including the use of immobilized dehalogenases or oxidative enzymes, could be a promising area for degrading similar compounds [3].
  • Adapt Proven Technologies: The successful use of reagents like Daramend to remediate other chlorinated compounds (e.g., PCE, TCE, DDT) in soil demonstrates that in-situ chemical treatment can be effective [4]. The principles of these technologies could be investigated for application to this compound.

References

Dichloronitromethane vs chloropicrin toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Property Chloropicrin (Trichloronitromethane) Dichloronitromethane (DCNM)
CAS Number 76-06-2 [1] 7119-89-3 [2]
Chemical Formula CCl₃NO₂ [3] [1] CHCl₂NO₂ [2]
Molecular Mass 164.37 g/mol [1] 129.93 g/mol [2]
Physical State Colorless to faint yellow oily liquid [4] Information Missing
Primary Use Broad-spectrum pre-plant soil fumigant [4] Metabolite of Chloropicrin (soil/groundwater) [2]

Toxicity and Health Hazards

Aspect Chloropicrin This compound
Acute Toxicity Class I Restricted Use Pesticide; signal word "Danger" [4]. Powerful irritant to skin, eyes, and respiratory tract [4]. Toxicological profile (including genotoxicity) could not be concluded based on available data [5].
Inhalation Effects Causes eye/respiratory tract irritation, vomiting, diarrhea; high levels can cause pulmonary edema and death [4]. Information Missing
Carcinogenicity Not classifiable as a human carcinogen (Category A4) [4]. Information Missing
Antidote No specific antidote available [4]. Information Missing

Environmental Fate and Behavior

Parameter Chloropicrin This compound
Solubility in Water 2021 mg/L (20°C) [1] 17150 mg/L (20°C) [2]
Vapor Pressure 4.23 × 10⁶ mPa (20°C) [1] 4.67 × 10⁵ mPa (20°C) [2]
Soil Half-life (DT₅₀) 0.3-1.9 days (lab studies) [2] 0.71 days (lab studies) [2]
Degradation Pathway Susceptible to reductive dechlorination [4]. Degrades more rapidly in biochar than in soil [6].
Major Concern Potential groundwater contamination above regulatory limits [5]. Groundwater exposure assessment not possible due to lack of reliable data [5].

Experimental Data and Key Findings

The following experimental insights provide context for the comparison.

Degradation Pathway with Zero-Valent Iron
  • Objective: To investigate the reaction pathways and kinetics of halonitromethanes (including Chloropicrin and DCNM) in the presence of zero-valent iron (Fe⁰) for potential water treatment [7].
  • Methodology: Batch experiments with Fe⁰ (1.8-4.4 g/L) were conducted. Reaction products were monitored to determine kinetics and pathways [7].
  • Key Results:
    • Both Chloropicrin (TCNM) and DCNM reacted rapidly with Fe⁰, with methylamine as the final product [7].
    • The surface area-normalized rate constants decreased in the order: TCNM > DCNM [7].
    • The degradation of Chloropicrin and DCNM proceeded via parallel pathways of hydrogenolysis and α-elimination [7].
Emission Reduction with Biochar
  • Objective: To determine the capacity of biochar to adsorb Chloropicrin and its effect on emissions and degradation in soil [6] [8].
  • Methodology: Soil columns were packed, and Chloropicrin was injected at 20 cm depth. Biochar was amended at different rates (0-5% w/w) in the top 5 cm of soil. Emissions and soil gas concentrations were measured [8].
  • Key Results:
    • Biochar amendment at 2-5% reduced total Chloropicrin emissions by 85.7-97.7% [6].
    • The half-life of Chloropicrin in soil decreased from 13.6 hours to 6.4 hours as the biochar rate increased from 0% to 5% [6].
    • Both Chloropicrin and its metabolite DCNM degraded more rapidly in pure biochar than in soil [6].

The metabolic relationship and key concerns from the European Food Safety Authority (EFSA) peer review are summarized in the diagram below.

Chloropicrin to DCNM Metabolic Pathway cluster_concerns EFSA Peer Review Findings Chloropicrin Application Chloropicrin Application Soil Degradation Soil Degradation Chloropicrin Application->Soil Degradation Metabolized In This compound (DCNM) This compound (DCNM) Soil Degradation->this compound (DCNM) Critical Area of Concern Critical Area of Concern This compound (DCNM)->Critical Area of Concern Data Gaps Data Gaps This compound (DCNM)->Data Gaps

Regulatory Status Summary

Authority Chloropicrin This compound (DCNM)
U.S. EPA Class I Restricted Use Pesticide [4]. Assessed as a metabolite and groundwater pollutant [2].
European Union (EFSA) Not approved. Critical concerns identified for groundwater and soil organisms [5] [1]. Profile could not be concluded; a data gap and critical area of concern [5].

Key Implications for Researchers

  • Data Gap on DCNM: The most significant finding is the incomplete toxicological profile for this compound [5]. This represents a primary data gap and a critical area of concern for anyone using or studying Chloropicrin.
  • Metabolic Relationship: DCNM is a major soil metabolite of Chloropicrin [2]. Assessments of Chloropicrin's environmental impact must account for the formation and behavior of DCNM.
  • Exposure Concerns: Both chemicals raise significant environmental concerns. EFSA modeling indicates that Chloropicrin use leads to groundwater concentrations above the regulatory limit, and reliable exposure assessment for DCNM is not yet possible [5].

References

Dichloronitromethane reactivity other halonitromethanes

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Halonitromethanes (HNMs)

The tables below summarize key data on the toxicity, environmental fate, and degradation kinetics of various HNMs to facilitate direct comparison.

Table 1: Relative Toxicity and Key Properties of Selected HNMs

HNM Species Cytotoxicity (CTI)* Genotoxicity (GTI)* Molecular Mass (g/mol) CAS RN
Dichloronitromethane (DCNM) High [1] High [1] 129.93 [2] 7119-89-3 [2]
Tribromonitromethane (TBNM) > Cl-HNMs [1] 1.3x TCNM [1] 298.77 464-10-8
Dibromonitromethane (DBNM) > Cl-HNMs [1] 16.1x DCNM [1] 219.83 598-93-2
Monobromonitromethane (BNM) > Cl-HNMs [1] 15.8x CNM [1] 139.93 563-70-2
Trichloronitromethane (TCNM) High [1] High [1] 164.38 76-06-2

*CTI and GTI values are typically derived from cytotoxicity and genotoxicity assays using Chinese hamster ovary (CHO) cells. Higher values indicate greater toxicity [1].

Table 2: Second-Order Rate Constants for HNM Degradation by Reactive Species (M⁻¹ s⁻¹)

This kinetic data is crucial for predicting the degradation efficiency of HNMs in advanced oxidation processes.

HNM Species HO• Cl• Cl₂•⁻ CO₃•⁻ ClO•
CNM ~10⁸ ~10¹⁰ ~10⁹ ~10⁶ - 10⁷ ~10⁵ - 10⁶
DCNM ~10⁸ ~10¹⁰ ~10⁹ ~10⁶ - 10⁷ ~10⁵ - 10⁶
TCNM ~10⁸ ~10² ~10¹ ~10⁶ - 10⁷ ~10⁵ - 10⁶

Source: Adapted from [3]. The values for HO•, CO₃•⁻, and ClO• are representative ranges for Cl-HNMs.

Experimental Protocols for HNM Research

To ensure reproducible results, here are detailed methodologies from recent studies.

Protocol for Investigating HNM Formation during UV/Chlorine Disinfection

This protocol is based on studies probing the formation of brominated HNMs (Br-HNMs) from algal organic matter [1].

  • 1. Precursor Solution Preparation: Use intracellular organic matter (IOM) extracted from Anabaena as a model precursor. Filter the solution through a 0.45 μm membrane before use.
  • 2. Disinfection Setup: Conduct experiments in a cylindrical quartz reactor. Use a low-pressure mercury UV lamp (main emission at 254 nm). Measure and control the UV fluence rate using a chemical actinometer (e.g., KI/KIO₃).
  • 3. Reaction Procedure:
    • Add the precursor solution to the reactor.
    • Add specific concentrations of bromide ion (Br⁻) and free chlorine (e.g., NaOCl) to initiate the reaction.
    • Simultaneously turn on the UV lamp. Keep the reactor sealed to prevent volatilization.
    • Sample at regular time intervals and immediately quench the residual chlorine with a reducing agent (e.g., Na₂SO₃).
  • 4. Analysis:
    • Extraction: Use Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) [4].
    • Quantification: Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS). A programmable temperature vaporizer (PTV) inlet is recommended to enhance the detection of thermally labile HNMs [4].
    • Toxicity Calculation: The cytotoxicity and genotoxicity of the formed Br-HNMs can be calculated based on their measured concentrations and known toxic potency values from CHO cell assays [1].
Protocol for Degradation Kinetic Studies under UV/Monochloramine

This protocol outlines the method for studying the degradation kinetics of Cl-HNMs, including DCNM [3].

  • 1. Solution Preparation: Prepare stock solutions of individual Cl-HNMs (CNM, DCNM, TCNM). Prepare monochloramine (NH₂Cl) solution fresh by slowly adding sodium hypochlorite to an ammonium chloride solution at high pH [3].
  • 2. Photoreaction Setup: Use a collimated beam apparatus equipped with a low-pressure UV lamp (254 nm). Place reaction solutions in a quartz beaker with magnetic stirring.
  • 3. Reaction and Sampling: Add a known concentration of NH₂Cl to the HNM solution and immediately expose it to UV irradiation. Collect samples at predetermined time intervals.
  • 4. Kinetic Modeling: Develop a first-principle kinetic model to simulate the degradation. The model should account for the contributions of UV photolysis and various radicals (HO•, Cl•, Cl₂•⁻, CO₃•⁻, ClO•) by incorporating their measured or literature-based second-order rate constants [3].

Mechanisms of Formation, Degradation, and Metabolism

Understanding the pathways behind HNM behavior is key to controlling their presence and toxicity.

Formation Pathway from Algal Organic Matter

The following diagram illustrates the competitive pathways leading to chlorinated and brominated HNMs in the presence of bromide ions during UV/chlorine disinfection.

G Anabaena_IOM Anabaena IOM (Proteins, Amino Acids) RCS Reactive Chlorine Species (RCS: HOCl/OCl⁻, Cl•, ClO•) Anabaena_IOM->RCS Reaction with RBS Reactive Bromine Species (RBS: HOBr/OBr⁻, Br•) Anabaena_IOM->RBS Reaction with Cl_HNMs Chlorinated HNMs (Cl-HNMs) (e.g., DCNM) RCS->Cl_HNMs Oxidation/Halogenation Brominated_Intermediates Brominated Intermediates (e.g., Organobromoamine) RBS->Brominated_Intermediates Br_HNMs Brominated HNMs (Br-HNMs) (BNM, BCNM, BDCNM) Brominated_Intermediates->Br_HNMs Further reactions (Oxidation, Nitration) Br_Ion Br⁻ Ion Br_Ion->RBS Oxidized to

Degradation Pathways under UV/NH₂Cl

The degradation of Cl-HNMs like DCNM during UV/monochloramine treatment involves multiple mechanisms, with the primary pathways visualized below.

G UV_NH2Cl UV/NH₂Cl Process Radicals Radical Generation (HO•, Cl•, Cl₂•⁻, ClO•, CO₃•⁻) UV_NH2Cl->Radicals Pathway1 Hemolytic/Heterolytic Bond Cleavage UV_NH2Cl->Pathway1 Direct Photolysis (>60% Contribution) Pathway2 Hydrogen Abstraction / Electron Transfer Radicals->Pathway2 Attacks CNM/DCNM Pathway3 Adduct Reaction Radicals->Pathway3 Attacks TCNM CNM_DCNM CNM / DCNM CNM_DCNM->Pathway1 CNM_DCNM->Pathway2 TCNM TCNM TCNM->Pathway1 TCNM->Pathway3 Degradation Degradation Products Pathway1->Degradation Pathway2->Degradation Pathway3->Degradation

Metabolic Pathway via Cytochrome P450

Emerging research explores how the human body metabolizes HNMs, which is critical for understanding their health impacts.

G HNM HNM (e.g., DCNM, TBNM) P450_CpdI P450 Enzyme (Cpd I) HNM->P450_CpdI ReactionType1 Hydrogen Abstraction (for C-H bonds) P450_CpdI->ReactionType1 ReactionType2 Bromine Atom Abstraction (for C-Br bonds) P450_CpdI->ReactionType2 Oxidized_HNM Oxidized HNM (e.g., NO₂CClO, NO₂CBrO) ReactionType1->Oxidized_HNM ReactionType2->Oxidized_HNM Hydrolysis Hydrolysis Oxidized_HNM->Hydrolysis Metabolites Metabolites: Nitroformaldehyde, Nitroformic acid, Halide ions Hydrolysis->Metabolites

Key Research Implications

  • Toxicity Prioritization: The significantly higher toxicity of brominated HNMs compared to their chlorinated analogues, even at low concentrations, highlights the critical need to monitor and control bromide levels in source water [1].
  • Treatment Process Optimization: The fast degradation kinetics of CNM and DCNM by radicals like Cl• and HO• suggest that advanced oxidation processes (AOPs) like UV/chlorine or UV/monochloramine can be effective for their removal. However, the relative resistance of TCNM requires different strategies [3].
  • Complex Risk Assessment: The metabolism of HNMs, while potentially reducing the parent compound's ecological toxicity, can produce metabolites with high acute mammalian toxicity or other side effects like hERG inhibition. This underscores the importance of considering metabolic activation in health risk assessments [5].

References

Dichloronitromethane genotoxicity Chinese Hamster Ovary cells

Author: Smolecule Technical Support Team. Date: February 2026

Mutagenicity of Dichloronitromethane in Bacteria

The table below summarizes the available experimental data on this compound (DCNM) from a bacterial mutagenicity assay (Ames test) [1].

Assay Type Test System Metabolic Activation (S9) Result Potency (rev/µmol) Key Findings
Bacterial Mutagenicity (Ames test) Salmonella typhimurium TA100 With and Without Mutagenic 498 (in TA100 +S9) Induces base-pair substitutions, primarily at GC sites [1].

CHO Cell Genotoxicity Testing Methodology

Although direct data for this compound in CHO cells is unavailable, established protocols exist for assessing genotoxicity in this system. The following workflow outlines a standard approach for cytotoxicity and genotoxicity screening in CHO cells, synthesizing common methods from the literature [2] [3].

cluster_1 Phase 1: Cytotoxicity Screening cluster_2 Phase 2: Genotoxicity Assessment cluster_2a Endpoint Options Start Start: CHO Cell Line (e.g., CHO-K1, CHO-AS52) CytotoxAssay Cytotoxicity Assay (e.g., MTT, AlamarBlue) Start->CytotoxAssay CalcIC50 Calculate IC50 Value CytotoxAssay->CalcIC50 GenotoxAssay Genotoxicity Assay CalcIC50->GenotoxAssay DNADamage DNA Strand Breaks (Comet Assay) GenotoxAssay->DNADamage ChromosomeDamage Chromosomal Damage (Micronucleus Test) GenotoxAssay->ChromosomeDamage Mutagenicity Gene Mutation (gpt or HPRT Assay) GenotoxAssay->Mutagenicity DataAnalysis Data Analysis & Reporting DNADamage->DataAnalysis ChromosomeDamage->DataAnalysis Mutagenicity->DataAnalysis

Standard experimental protocols for these key assays are as follows [2] [3]:

Cytotoxicity Assay (e.g., MTT)

  • Purpose: To determine the concentration range for genotoxicity testing by identifying the IC50 (the concentration that reduces cell viability by 50%).
  • Procedure: Cells are exposed to a range of DCNM concentrations for 24 hours. A tetrazolium salt (MTT) is added, which is reduced to a purple formazan by metabolically active cells. The absorbance of the dissolved formazan is measured spectrophotometrically, and the results are compared to untreated control cells.

Alkaline Comet Assay

  • Purpose: To detect DNA strand breaks as a measure of genotoxicity.
  • Procedure: After DCNM exposure, cells are embedded in agarose on a slide and lysed. DNA is denatured under alkaline conditions and subjected to electrophoresis. DNA fragments migrate, forming a "comet tail." Cells are stained, and the extent of DNA damage is quantified by measuring tail length or intensity.

Micronucleus (MN) Assay

  • Purpose: To detect chromosomal damage and chromosome loss.
  • Procedure: Cells are exposed to DCNM. To specifically score cells that have divided during the exposure, Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells. After staining, the frequency of micronuclei (small, extranuclear bodies containing damaged chromosomes) in binucleated cells is scored.

gpt or HPRT Mutation Assay

  • Purpose: To measure gene mutation frequency.
  • Procedure: Cells with a functional reporter gene (e.g., gpt in CHO-AS52 cells or HPRT) are exposed to DCNM. After a period to allow for expression of the mutant phenotype, cells are placed in a selective medium where only mutants that have lost the gene function can grow. The mutation frequency is calculated from the number of surviving colonies.

References

Dichloronitromethane soil adsorption compared other fumigants

Author: Smolecule Technical Support Team. Date: February 2026

Chloropicrin & Dichloronitromethane Data

The table below summarizes key data for chloropicrin and its metabolite, this compound. Chloropicrin is a widely used soil fumigant, and this compound is one of its primary degradation products [1].

Property / Metric Chloropicrin (CCl₃NO₂) This compound (CHCl₂NO₂) Notes / Experimental Context
Basic Chemical Properties
Molecular Formula CCl₃NO₂ [2] Information not in search results This compound is identified as a metabolite of Chloropicrin [1].
Water Solubility (at 25°C) 2 g/L [2] Information not in search results
Vapor Pressure (at 25°C) 23.2 mmHg [2] Information not in search results High volatility drives emission losses after soil application [3].
Adsorption & Degradation
Soil Adsorption Coefficient (Koc) 25 cm³/g [2] Information not in search results Indicates low to moderate adsorption to soil organic matter.
Half-Life in Soil 13.6 hours (in control soil) [3] Degrades more rapidly in biochar than soil [3] Half-life decreased to 6.4 hours in soil amended with 5% biochar [3].
Maximum Biochar Adsorption Capacity < 5 mg/g [3] Information not in search results Measured for biochar derived from wood pyrolyzed at 400°C [3].
Emission & Concentration Impact
Emission Reduction with Biochar 85.7% - 97.7% [3] Information not in search results Achieved with biochar amendment of 2% to 5% (w/w) in top 5 cm of soil [3].
Soil Gas-Phase Concentration Reduced in top 5 cm soil [3] Information not in search results Biochar amendment reduced concentration in the soil air phase within 48 hours [3].

Detailed Experimental Protocols

The data in the table above comes from two key experimental setups focused on controlling chloropicrin's environmental impact.

Biochar Amendment for Emission Reduction

This study investigated using biochar to adsorb chloropicrin and reduce its emissions from soil [3].

  • Soil Column Setup: Scientists packed sandy loam soil into stainless-steel columns (15 cm diameter, 72 cm length) to a bulk density of 1.3 g/cm³.
  • Biochar Application: Biochar, produced from wood pyrolyzed at 400°C, was mixed into the top 5 cm layer of soil at rates of 0%, 2%, and 5% by weight.
  • Fumigation & Sampling: Chloropicrin was injected at a 20 cm depth. The soil surface was covered with a polyethylene (PE) tarp. Air was drawn from a flux chamber at the top of the column, and volatilized chloropicrin was captured in XAD sorbent tubes for analysis.
  • Measurement: The amount of chloropicrin captured over time was used to calculate total emission losses. Soil gas concentration was also monitored through ports at various depths.

The following diagram illustrates the experimental workflow for measuring fumigant emissions from soil columns.

Start Start: Prepare Soil Columns Biochar Amend Top Soil with Biochar (0%, 2%, 5% w/w) Start->Biochar Pack Pack Soil to Target Density Biochar->Pack Inject Inject Chloropicrin at 20 cm Depth Pack->Inject Seal Seal Surface with PE Tarp Inject->Seal FluxChamber Install Air Flux Chamber Seal->FluxChamber Sample Collect Volatilized Fumigant on XAD Tubes Over Time FluxChamber->Sample Analyze Analyze Samples (Calculate Total Emissions) Sample->Analyze End End: Data Analysis Analyze->End

Soil Potassium Conversion and Microbial Analysis

This study examined how chloropicrin fumigation affects soil nutrients and microbial communities [1].

  • Pot Experiment: Soil was treated with chloropicrin (65 mg/kg) and sealed for 7 days. After aerating, tomato seedlings were planted.
  • Soil Potassium Measurement: Three forms of potassium were measured in rhizosphere soil at multiple time points post-fumigation:
    • Rapidly Available K: Extracted with 1 mol/L NH₄OAc (pH 7.0) and measured by flame photometry.
    • Available K: Extracted with 2 mol/L HNO₃ and measured by flame photometry.
    • Slowly Available K: Extracted by boiling with 1 mol/L HNO₃ for 10 minutes and measured by flame photometry.
  • Microbial Community Analysis: DNA was extracted from soil samples, and microbial community structure was analyzed to link changes to nutrient dynamics.

Interpretation of Available Evidence

  • This compound's Role: The data confirms that this compound is a metabolite of chloropicrin that degrades more rapidly in biochar than in soil alone [3]. This suggests that biochar amendments can help mitigate the persistence of both the parent fumigant and its breakdown product.
  • Chloropicrin's Low Adsorption: Chloropicrin has a relatively low soil adsorption coefficient (Koc of 25 cm³/g) and is highly volatile [2]. This combination is why a significant focus of research is on methods, like biochar amendment, to retain it in the soil and reduce atmospheric emissions [3].
  • Microbial Impact: Chloropicrin fumigation significantly alters soil microbial community structure and reduces diversity, which is a key mechanism behind its effectiveness and its impact on soil nutrient cycles [1].

References

Dichloronitromethane disinfection byproduct yield factors

Author: Smolecule Technical Support Team. Date: February 2026

DCNM Yield Factors and Experimental Data

The following tables consolidate quantitative data and experimental conditions affecting DCNM formation, primarily derived from studies on UV/post-chlorination processes [1].

Table 1: Impact of Water Quality and Operational Parameters on DCNM Formation

This table summarizes how different factors influence DCNM yields during the UV/post-chlorination of 4-nitrophenol and 2-amino-4-nitrophenol.

Factor Effect on DCNM Yield Experimental Conditions & Quantitative Data
Precursor Type Yields from 2-amino-4-nitrophenol are higher than from 4-nitrophenol [1]. Comparative study between 4-nitrophenol and 2-amino-4-nitrophenol under UV/post-chlorination [1].
pH Alkaline pH decreases the yield of DCNM and other halonitromethanes (HNMs) [1]. Tested across a range of pH values; specific values not detailed in the abstract [1].
Chlorine Contact Time Increasing time enhances formation, but very long times may decrease yields [1]. Effect observed over varying chlorine contact times; specific durations not detailed [1].
UV Fluence Increasing fluence enhances formation, but very high fluence may decrease yields [1]. Effect observed over varying UV fluences; specific values not detailed [1].
Free Chlorine Dose Increasing dose enhances formation, but very high doses may decrease yields [1]. Effect observed over varying chlorine doses; specific concentrations not detailed [1].
Precursor Concentration Higher concentrations of precursor lead to more DCNM formation [1]. Direct relationship observed; specific concentration ranges not detailed [1].

Table 2: DCNM Formation and Degradation in Different Scenarios

This table provides specific data on DCNM formation potential from different precursors and its degradation kinetics.

Scenario / Parameter Value / Outcome Context & Notes
DCNM Formation from 4-Nitrophenol Lower yield During UV/post-chlorination; specific quantitative yield not provided [1].
DCNM Formation from 2-Amino-4-Nitrophenol Higher yield During UV/post-chlorination; specific quantitative yield not provided [1].
Degradation with Zero-Valent Iron (Fe⁰) Surface area-normalized rate constant: 153 L/(h·m²) Degradation proceeds via hydrogenolysis and α-elimination pathways [2].

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the detailed methodologies from the key studies cited.

1. Protocol for Investigating DCNM Formation from Nitrophenol Compounds (NCs) [1]

  • Precursors: 4-nitrophenol and 2-amino-4-nitrophenol.
  • Disinfection Process: UV/Post-chlorination. The water sample containing the precursor is first irradiated with UV light, followed by the addition of free chlorine.
  • Variable Parameters: The study systematically varied chlorine contact time, UV fluence, free chlorine dose, and solution pH to assess their impact on DCNM and other Cl-DBP yields.
  • Analytical Methods: The formation of Cl-DBPs (including DCNM, TCNM, DCAN, TCM) was quantified. Transformation products (TPs) were identified to propose reaction pathways, supported by Density Functional Theory (DFT) calculations.
  • Toxicity Assessment: The cytotoxicity and genotoxicity of the formed Cl-DBPs were evaluated.

2. Protocol for DCNM Degradation by Zero-Valent Iron (Fe⁰) [2]

  • Reagent: Zero-valent iron (Fe⁰) at concentrations ranging from 1.8 to 4.4 g/L.
  • Procedure: Batch experiments were conducted where DCNM was introduced to a solution containing Fe⁰ particles.
  • Kinetic Analysis: The degradation reaction was monitored, and the surface area-normalized rate constant was determined to be 153 L/(h·m²).
  • Pathway Investigation: The study identified that degradation proceeds via parallel hydrogenolysis and α-elimination pathways, with methylamine as the final product. Mass balances for carbon and chlorine were closed to over 85%.

Formation and Degradation Pathways

The research outlines key pathways for how DCNM is both formed and broken down in water treatment systems.

G Precursors Precursors UV_Chlorination UV/Post-Chlorination Precursors->UV_Chlorination DCNM_Formed Dichloronitromethane (DCNM) -Formed- UV_Chlorination->DCNM_Formed Fe0_Treatment Zero-Valent Iron (Fe⁰) Treatment DCNM_Formed->Fe0_Treatment Pathway_H Hydrogenolysis (60.7% for TCNM) Fe0_Treatment->Pathway_H Pathway_A α-Elimination (39.3% for TCNM) Fe0_Treatment->Pathway_A Intermediate Nitromethane (Intermediate) Final_Product Methylamine (Final Product) Intermediate->Final_Product Pathway_H->Intermediate Pathway_A->Intermediate

this compound-Pathways

The diagram above illustrates the pathways of DCNM formation and degradation. During UV/post-chlorination, nitrophenol precursors like 2-amino-4-nitrophenol undergo complex reactions, leading to the formation of DCNM [1]. In treatment scenarios involving zero-valent iron (Fe⁰), DCNM is degraded primarily through two competing pathways: hydrogenolysis and α-elimination, eventually resulting in the formation of methylamine as a stable, non-halogenated end product [2].

Key Insights for Researchers

  • Precursor Management is Crucial: The high DCNM yield from 2-amino-4-nitrophenol highlights that nitrogen-containing aromatic compounds are particularly important precursors [1]. Monitoring dissolved organic nitrogen (DON) in source water is critical for DCNM risk assessment [3].
  • Context-Dependent Yields: DCNM formation potential can be significant in actual waters compared to simulated conditions, though the yields may differ markedly [1]. The type of biological wastewater treatment process can also alter precursor materials and DBP formation profiles [4].
  • Consider Alternative Disinfectants: While chlorination produces DCNM, using chloramines can also generate significant levels of halogenated N-DBPs, including nitriles and nitromethanes, from nitrogen-enriched DOM [3].

References

Electron Reaction Rate Constants for Dichloronitromethane

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles the absolute bimolecular rate constants for the reactions of dichloronitromethane with various radicals, as reported in research studies.

Reactive Species Rate Constant (M⁻¹ s⁻¹) Experimental Method & Context
Hydrated Electron (eₐq⁻) Not precisely stated, but used in kinetic model [1] Pulse Radiolysis: Combined with kinetic computer modeling and ⁶⁰Co gamma-irradiations to elucidate degradation pathways and product formation [1].
Hydroxyl Radical (HO•) ~10⁸ [2] UV/Monochloramine (UV/NH₂Cl) Treatment: First-principle kinetic modeling was used to simulate degradation, identifying contributions from different radicals [2].
Chlorine Atom (Cl•) ~10¹⁰ [2]
Dichloride Radical Anion (Cl₂•⁻) ~10⁹ [2]
Chine Oxide Radical (ClO•) ~10⁵ - 10⁶ [2]
Carbonate Radical Anion (CO₃•⁻) ~10⁶ - 10⁷ [2]

Experimental Protocols Overview

The quantitative data in the table above was generated using specific advanced experimental techniques:

  • Pulse Radiolysis: This technique uses short, high-energy electron pulses to rapidly generate reactive radicals in a solution, allowing researchers to measure the kinetics of their reactions with target compounds like DCNM in real-time [1].
  • First-Principle Kinetic Modeling: This approach involves developing a mathematical model based on known chemical reactions and physics. The model is then used to simulate the degradation of DCNM under processes like UV/NH₂Cl treatment, and the simulated results are matched to experimental data to derive rate constants that would be difficult to measure directly [2].

Create Your Own Diagrams with Graphviz

You can use the following Graphviz DOT script as a template to visualize the degradation pathways of this compound. This script defines the elements and relationships, and you can customize colors and layout.

DCNM_Pathway DCNM Degradation Pathways DCNM DCNM CHCl₂NO₂ TS Transition State DCNM->TS Activation Energy (Ea) Radicals Reactive Radicals (HO•, Cl•, etc.) Radicals->DCNM Electron Reaction Products Mineralization Products (Cl⁻, NO₃⁻, CO₂) TS->Products Product Formation

This code generates a diagram illustrating the logical relationship in the radical-driven degradation of DCNM:

DCNM Degradation Pathways

Key Insights and Data Application

The data indicates that this compound is highly reactive with several radical species, particularly Cl• and Cl₂•⁻, which are key drivers in its degradation during water treatment processes [2]. The experimental protocols provide a foundation for your work:

  • For Comparison: The rate constants allow direct comparison of DCNM's reactivity against other halonitromethanes or contaminants.
  • For Modeling: You can use these values in kinetic models to predict the efficiency of DCNM removal in various water treatment scenarios.
  • For Mechanism Validation: The data supports understanding that degradation involves radical attack leading to bond cleavage and inorganic products [1] [2].

References

Dichloronitromethane precursor compounds comparison

Author: Smolecule Technical Support Team. Date: February 2026

Suggested Guide Structure and Table Templates

You can adapt the following templates to organize the data you find.

Table 1: Comparison of Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Water Solubility Key Solvent Parameters (e.g., Hansen Parameters)
Dichloronitromethane
Alternative A
Alternative B

Table 2: Comparison of Health, Safety, and Environmental Profiles

Compound Name Carcinogenicity Acute Toxicity Other Health Hazards Flammability Environmental Impact
This compound
Alternative A
Alternative B

Table 3: Comparison of Synthetic Performance

Compound Name Reaction Yield (%) Purity (%) Reaction Rate By-product Formation Ease of Purification
This compound
Alternative A
Alternative B

Tools for Creating Diagrams

For creating the signaling pathway and workflow diagrams as you requested, here are some practical tools and steps based on the search results.

  • Use Online Graphviz Editors: Websites like graphvizonline.net [1] or tools-online.app [2] allow you to write and preview DOT code in real-time without local software installation.
  • Leverage AI Assistance: As noted in the search results, you can describe your desired diagram to an AI tool to generate the initial DOT language code, which you can then refine in an online editor [1].
  • Install Graphviz Locally: For more control, you can install Graphviz on your computer [3]. Use a code editor like VS Code with the "Graphviz Interactive Preview" extension for a seamless workflow [4].

Below is a sample DOT code snippet to illustrate a simple experimental workflow, adhering to your style guidelines.

ExperimentalWorkflow Start Precursor Screening Step1 Synthesis Start->Step1 Step2 Purification Step1->Step2 Step3 Analysis Step2->Step3 Compare Performance Comparison Step3->Compare Compare->Step1 Re-optimize End Report Findings Compare->End Optimal

Title: Chemical Testing Workflow

References

Dichloronitromethane environmental fate similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate Profile of Dichloronitromethane

The data below for this compound, a metabolite of the fumigant chloropicrin, is sourced from a Pesticide Properties Database (PPDB) which compiles regulatory-grade study data [1].

Property Value Significance / Fate Implication
Water Solubility (at 20°C) 17150 mg/L [1] High solubility. Indicates high mobility and potential for leaching into groundwater and surface water [2].
Vapor Pressure (at 20°C) 467000 mPa [1] Highly volatile. If applied directly, drift is a concern; will readily partition from water or soil into the air [1] [3].
Soil Degradation DT₅₀ (Lab) 0.71 days [1] Non-persistent. Undergoes rapid degradation in soil, with studies showing a range of 0.3 to 1.9 days [1].
Soil Degradation DT₉₀ (Lab) 0.71 days [1] Non-persistent. Confirms rapid breakdown, with 90% dissipation within the same short timeframe [1].
Status Chemical transformation product (metabolite of chloropicrin); possible groundwater pollutant [1] Not a primary pesticide; its environmental presence is a result of another chemical's breakdown.

The following diagram summarizes the key processes governing its environmental fate:

G Start This compound Release Volatilization Volatilization to Air Start->Volatilization High Vapor Pressure Leaching Leaching & Runoff Start->Leaching High Water Solubility SoilDegradation Rapid Soil Degradation (DT₉₀ = 0.71 days) Start->SoilDegradation Primary Fate Atmosphere Atmospheric Transport Volatilization->Atmosphere Groundwater Potential Groundwater Pollution Leaching->Groundwater Degraded Degradation Products SoilDegradation->Degraded

Key Experimental Data & Protocols

The data for this compound is derived from an EU regulatory dossier that follows standardized test guidelines [1]. The core methodologies for determining the key fate parameters are summarized below.

Parameter Guideline / Method Principle Critical Experimental Conditions
Aerobic Soil Degradation OECD Guideline for Aerobic Soil Metabolism Studies Laboratory studies at 20°C in the dark; data represents the geometric mean of 4 different soils; measures the decline of the parent compound [1].
Hydrolysis EPA Guideline 835.2120 (or equivalent OECD) [4] Stability of the chemical in water at different pH levels is tested to rule out chemical degradation as a major pathway [4].
Physicochemical Properties Standardized OECD Guidelines for testing chemicals [5] Properties like water solubility and vapor pressure are measured using validated laboratory methods to ensure data reliability for regulatory models [1] [5].

Finding Comparable Compounds

Based on its structure and properties, this compound belongs to a class of halogenated and nitro-organic compounds, which are often challenging to degrade [6]. A rigorous comparison guide should include compounds with similar structures or fumigant uses. You could investigate the following:

  • Direct Parent Compound: Chloropicrin, the compound it derives from [1].
  • Other Halogenated Fumigants: Such as methyl bromide, 1,3-dichloropropene, or chloropicrin itself.
  • Other Nitro-alkanes: For example, nitromethane.

For a meaningful comparison, you would need to compile the same set of physicochemical and environmental fate data for these alternatives. Key resources for this data include the University of Hertfordshire Pesticide Properties DataBase (PPDB), the EPA's ECOTOX Knowledgebase, and SciFinder [1] [6] [3].

A Framework for Your Comparison Guide

Since a side-by-side data table isn't currently possible, here is a structured approach to build your guide:

  • Identify True Alternatives: Focus on compounds with similar agricultural or industrial applications, primarily as soil fumigants or antimicrobial agents.
  • Gather Standardized Data: Use official databases (PPDB, EPA) to collect the same parameters for each compound: water solubility, vapor pressure, soil degradation DT₅₀/DT₉₀, and hydrolysis half-life [1] [4].
  • Evaluate Key Fate Behaviors: Compare them based on:
    • Persistence: Using soil and water degradation half-lives.
    • Mobility: Using water solubility and soil adsorption coefficients (Koc).
    • Volatility: Using vapor pressure and Henry's Law Constant.
  • Consider Regulatory Status: Note if a compound is a primary pesticide, a metabolite, or a "forever chemical," as this heavily influences regulatory oversight and environmental concern [1] [3].

References

Mutagenic Potency of Halonitromethanes in Salmonella Assay

Author: Smolecule Technical Support Team. Date: February 2026

Halonitromethane Mutagenic Potency in TA100 +S9 (rev/μmol) Mutation Type Activity in Key Strains (-S9 / +S9)
Dichloronitromethane (DCNM) ~498 [1] (Group 2) Base substitutions (GC sites), frameshifts [2] [1] TA100: + / +; TA98: + / + [2] [1]
Bromochloronitromethane (BCNM) ~1423 [1] (Group 1) Base substitutions (GC sites), frameshifts [2] [1]
Dibromonitromethane (DBNM) ~1423 [1] (Group 1) Base substitutions (GC sites), frameshifts [2] [1]
Tribromonitromethane (TBNM) ~498 [1] (Group 2) Base substitutions (GC sites), frameshifts [2] [1]
Trichloronitromethane (TCNM) ~0 [1] (Group 3) Weak or not detected in some strains [2] [1]

Detailed Experimental Data and Protocols

This compound-Specific Results

The data shows that DCNM is mutagenic in several Salmonella strains [2] [1]:

  • Without S9 metabolic activation: DCNM was mutagenic in 6 out of 9 tested strains, including TA100 (detects base-pair substitutions) and TA98 (detects frameshift mutations) [2] [1].
  • With S9 metabolic activation: It was mutagenic in 7 out of 9 strains, again including TA100 and TA98 [2] [1].

This pattern indicates that DCNM can cause genetic damage through multiple mechanisms, both directly and after being metabolized.

Standard Ames Test Protocol

The Salmonella mutagenicity assay, or Ames test, is a standardized method to assess a chemical's ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains [3] [4]. The core methodology is summarized below.

ames_workflow cluster_reaction Reaction Mix Components A Prepare Tester Strains (e.g., TA98, TA100, TA102) B Prepare Test Plates (Minimal glucose agar) A->B C Set Up Reaction Mix B->C D Incubate Plates (48 hours, 37°C) C->D E Count Revertant Colonies D->E F Analyze Dose-Response E->F R1 Bacterial Culture R2 Test Substance (this compound) R3 S9 Mix (Metabolic Activation) or Buffer R4 Top Agar

Key Experimental Components [4]:

  • Tester Strains: A set of strains is used to detect different mutation types. The combination often includes TA98, TA100, and TA102 [4] [5], with additional strains like TA104 and RSJ100 used for specific investigations [2] [1].
  • Metabolic Activation: The S9 fraction, derived from rodent liver, is used to simulate mammalian metabolism [6] [4]. Testing is performed both with and without S9.
  • Controls: Each experiment includes a negative control (solvent) and a positive control (known mutagen) to validate the test system's response [6] [4].
  • Data Analysis: A substance is considered mutagenic if it produces a dose-related and statistically significant increase in revertant colonies compared to the negative control [3].

Interpretation and Regulatory Context

  • DCNM is classified as a weak mutagen based on its potency of approximately 498 revertants per micromole [1].
  • The weight of evidence approach is recommended in regulatory genotoxicity assessment [7]. A single in vitro positive result does not necessarily confirm in vivo genotoxicity; integrating data from multiple tests (e.g., mammalian cell assays) provides a more robust safety assessment [7].
  • The Ames test is a foundational component of a standard genotoxicity test battery, which typically includes in vitro assays for gene mutations and chromosomal damage to detect a wide range of DNA-damaging events [7].

References

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XLogP3

1.4

Other CAS

7119-89-3

Wikipedia

Methane, dichloronitro-

Dates

Last modified: 08-15-2023

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